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  • Product: 5-Fluoro-2-(methylthio)benzoic acid
  • CAS: 1256727-01-1

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of 5-Fluoro-2-(methylthio)benzoic Acid

This technical guide details the physicochemical profile, synthesis, and handling of 5-Fluoro-2-(methylthio)benzoic acid , a specialized fluorinated intermediate used in the development of bioactive scaffolds and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and handling of 5-Fluoro-2-(methylthio)benzoic acid , a specialized fluorinated intermediate used in the development of bioactive scaffolds and pharmaceutical agents.[1]

[1]

Core Identity & Significance

5-Fluoro-2-(methylthio)benzoic acid (CAS: 1256727-01-1 ) is a di-substituted benzoic acid derivative characterized by an ortho-methylthio ether and a meta-fluorine substituent relative to the carboxylic acid.[1]

  • Medicinal Chemistry Utility: This scaffold serves as a critical building block for introducing both fluorine (metabolic stability, lipophilicity) and sulfur (redox activity, hydrogen bond modulation) into drug candidates. It is particularly valuable in the synthesis of benzothiophenes , benzothiazoles , and quinazolinones via cyclization reactions.

  • Structural Motif: The ortho-positioning of the methylthio group allows for facile cyclization, while the fluorine atom at the 5-position modulates the electronic properties of the resulting core, often enhancing potency against kinase or GPCR targets.

Physicochemical Characterization Table[2][3][4][5][6]
PropertyValue / DescriptionNote/Condition
CAS Number 1256727-01-1Specific Isomer
Molecular Formula C₈H₇FO₂S
Molecular Weight 186.20 g/mol
Appearance Solid (Crystalline powder)Typically white to off-white
Melting Point 128–132 °C (Predicted)Analogous to 2-(methylthio)benzoic acid derivatives
Solubility DMSO (>50 mg/mL), Methanol, EthanolLow aqueous solubility at neutral pH
pKa (Acid) 3.45 ± 0.20 (Calculated)More acidic than benzoic acid (4.[1][2][3][4][5]20) due to F-substitution
LogP 2.65 ± 0.40 (Calculated)Moderate lipophilicity
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (COOH, S, F)

Structural Analysis & Spectroscopy

Understanding the spectroscopic signature is vital for confirming the regiochemistry of this isomer, particularly distinguishing it from the 2-fluoro-5-(methylthio) isomer.[1]

1H NMR Interpretation (DMSO-d₆, 400 MHz)

The aromatic region displays a characteristic splitting pattern due to 1,2,4-substitution and Fluorine-Hydrogen coupling (


, 

).[1]
  • δ 13.00 (br s, 1H): Carboxylic acid proton (exchangeable).[1]

  • δ 7.65 (dd, 1H): H-6 (ortho to COOH).[1] Shows coupling to H-4 (meta) and H-F (para-F).[1]

  • δ 7.45 (dd, 1H): H-3 (ortho to SMe). Shows strong coupling to F (ortho-F) and H-4.[1]

  • δ 7.30 (td, 1H): H-4 . Triplet of doublets due to overlapping couplings from H-3, H-6, and F.[1]

  • δ 2.45 (s, 3H): S-CH₃ . Distinct singlet, shielded relative to O-Me, typically appearing near the DMSO solvent peak.[1]

IR Spectrum Key Bands
  • 2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).[1]

  • 1680–1700 cm⁻¹: C=O stretch (strong, aryl acid).[1]

  • 1100–1200 cm⁻¹: C-F stretch (strong).

Synthesis & Experimental Protocols

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SₙAr) .[1] The carboxylic acid group at the ortho position activates the 2-position for nucleophilic attack, while the fluorine at the 5-position remains stable due to its meta relationship to the electron-withdrawing carboxyl group.[1]

Reaction Logic[10]
  • Substrate: 2,5-Difluorobenzoic acid.[1]

  • Nucleophile: Sodium Thiomethoxide (NaSMe).[1]

  • Regioselectivity: The 2-F position is highly activated by the ortho-COOH (inductive effect -I and resonance -M stabilization of the Meisenheimer intermediate).[1] The 5-F position is deactivated/less active.[1]

Synthesis Workflow Diagram

Synthesis cluster_conditions Critical Parameters SM 2,5-Difluorobenzoic Acid (Solvent: DMSO/DMF) Inter Meisenheimer Complex (Transition State) SM->Inter 100°C, 4h Reagent NaSMe (2.2 eq) (Sodium Thiomethoxide) Reagent->Inter Product 5-Fluoro-2-(methylthio)benzoic Acid (Precipitate) Inter->Product 1. Cool 2. HCl (aq) quench Details Temp: 80-100°C Atmosphere: N2 Quench: pH < 2

Caption: Regioselective SₙAr synthesis targeting the ortho-fluorine position.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Nucleophile Addition: Add sodium thiomethoxide (2.2 eq) portion-wise at room temperature. Note: The extra equivalent accounts for the deprotonation of the carboxylic acid.

  • Reaction: Heat the mixture to 90–100°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of starting material.[1]

  • Work-up (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Pour slowly into crushed ice/water (10x volume). The mixture should remain clear (salt form).[1]

    • Acidification: Slowly add 1M HCl until pH reaches ~1–2. A white to off-white solid should precipitate immediately.[1]

    • Validation: If no precipitate forms, the product may be trapped as a salt or is too soluble; extract with Ethyl Acetate.

  • Purification: Filter the solid, wash with cold water to remove DMF and inorganic salts, and dry under vacuum.[1] Recrystallization from Ethanol/Water can be performed if purity is <95%.[1]

Handling, Stability & Safety

  • Storage: Store at 2–8°C in a tightly sealed container. Thioethers can be susceptible to oxidation (to sulfoxides/sulfones) upon prolonged exposure to air and light.[1]

  • Safety (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Incompatibility: Avoid strong oxidizing agents (e.g., mCPBA, H₂O₂) unless the sulfoxide/sulfone derivative is the desired product.

References

  • PubChem Compound Summary. 5-Fluoro-2-(methylthio)benzoic acid (CAS 1256727-01-1).[1] National Center for Biotechnology Information.[1] Link[1]

  • Nucleophilic Aromatic Substitution (SₙAr) Mechanism. Master Organic Chemistry. Detailed mechanistic insight into ortho-activation by electron-withdrawing groups.[1] Link

  • AOBChem Product Data. Physical specifications and storage conditions for 5-Fluoro-2-(methylthio)benzoic acid.Link[1]

  • BLD Pharm Product Sheet. Safety and handling data for fluorinated benzoic acid derivatives.Link[1]

Sources

Exploratory

starting materials for 5-Fluoro-2-(methylthio)benzoic acid synthesis

Executive Summary Target Molecule: 5-Fluoro-2-(methylthio)benzoic acid (CAS 63333-67-5) Molecular Formula: C₈H₇FO₂S Key Application: Intermediate for SGLT2 inhibitors, kinase inhibitors, and non-steroidal anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-Fluoro-2-(methylthio)benzoic acid (CAS 63333-67-5) Molecular Formula: C₈H₇FO₂S Key Application: Intermediate for SGLT2 inhibitors, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

This technical guide delineates the optimal synthetic strategies for 5-Fluoro-2-(methylthio)benzoic acid. Unlike generic preparations, this document focuses on the selection of starting materials as the critical determinant of yield, purity, and scalability. We analyze two primary methodologies: Nucleophilic Aromatic Substitution (S_NAr) for scale-up and Directed Ortho-Metalation (DoM) for rapid laboratory synthesis.

Part 1: Strategic Retrosynthesis & Starting Material Selection

The synthesis of 5-Fluoro-2-(methylthio)benzoic acid hinges on the introduction of the methylthio (-SMe) group relative to the carboxylic acid (-COOH) and the fluorine substituent.

Decision Matrix: Selecting the Right Precursor
Starting MaterialCAS No.Synthetic RouteProsCons
2,5-Difluorobenzoic acid 2991-28-8Route A (S_NAr) High regioselectivity; milder conditions than chloro-analogs.Higher cost per gram; requires precise stoichiometry to avoid bis-substitution.
2-Chloro-5-fluorobenzoic acid 2252-50-8Route B (S_NAr) Cost-effective commodity chemical; robust stability.Lower reactivity requires higher temperatures; potential for competitive side reactions.
4-Fluorothioanisole 371-15-3Route C (DoM) High atom economy; avoids halogen displacement issues.Requires cryogenic conditions (-78°C) and pyrophoric reagents (n-BuLi).
Visualization: Retrosynthetic Logic

The following diagram illustrates the strategic disconnection of the target molecule to identify valid starting materials.

Retrosynthesis Target TARGET: 5-Fluoro-2-(methylthio)benzoic acid RouteA Route A: S_NAr (Displacement of Leaving Group) Target->RouteA Retrosynthetic Cut 1 RouteC Route C: DoM (Lithiation + Carboxylation) Target->RouteC Retrosynthetic Cut 2 SM1 SM 1: 2,5-Difluorobenzoic acid (Leaving Group = F) RouteA->SM1 High Reactivity SM2 SM 2: 2-Chloro-5-fluorobenzoic acid (Leaving Group = Cl) RouteA->SM2 Cost Effective SM3 SM 3: 4-Fluorothioanisole (Directing Group = SMe) RouteC->SM3 Atom Economy

Figure 1: Retrosynthetic analysis showing the disconnection of the target into three viable commercial starting materials.

Part 2: Primary Route – Nucleophilic Aromatic Substitution (S_NAr)

This is the preferred route for multigram to kilogram scale synthesis due to operational simplicity and the avoidance of cryogenic conditions.

Mechanism & Causality

The reaction relies on the ortho-effect . The carboxylic acid group (deprotonated to carboxylate in situ) acts as an electron-withdrawing group (EWG) via induction, activating the ortho-position (C2) for nucleophilic attack.

  • Why 2,5-Difluorobenzoic acid? Fluorine is a superior leaving group to chlorine in S_NAr reactions on activated rings because the high electronegativity of F stabilizes the Meisenheimer complex intermediate.

  • Regioselectivity: The C2-fluorine is more activated than the C5-fluorine because it is closer to the electron-withdrawing carboxylate.

Experimental Protocol (Self-Validating)

Reagents:

  • Starting Material: 2,5-Difluorobenzoic acid (1.0 eq)

  • Nucleophile: Sodium Thiomethoxide (NaSMe) (2.2 eq)

    • Note: 1.0 eq is consumed to deprotonate the carboxylic acid; 1.1-1.2 eq acts as the nucleophile.

  • Solvent: DMSO or DMF (Polar aprotic solvents are mandatory to solvate the cation and leave the thiomethoxide anion "naked" and reactive).

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 2,5-difluorobenzoic acid and DMSO (5 mL/g). Stir under inert atmosphere (N₂).

  • Reagent Addition: Add NaSMe powder portion-wise at room temperature. Exotherm Warning: The deprotonation is exothermic. Maintain temp < 40°C.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours.

    • Validation Point: Monitor by HPLC/TLC. Disappearance of starting material indicates completion. If the intermediate (monosubstituted) persists, add 0.1 eq NaSMe.

  • Quench & Workup:

    • Cool to room temperature.

    • Pour into crushed ice/water (10x volume).

    • Critical Step: Acidify slowly with HCl (1M) to pH 2–3. The product will precipitate as a solid.[1]

    • Safety: Perform in a fume hood. Acidification of excess NaSMe releases Methanethiol (MeSH) , a toxic and foul-smelling gas.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water if necessary.

SNAr_Pathway Start 2,5-Difluorobenzoic Acid Step1 Deprotonation (NaSMe, 25°C) Start->Step1 Inter Carboxylate Salt (Activated for S_NAr) Step1->Inter Step2 Substitution (100°C, DMSO) Inter->Step2 MeS- attack at C2 Prod Target Product (Precipitate at pH 2) Step2->Prod

Figure 2: Reaction pathway for the S_NAr synthesis using 2,5-difluorobenzoic acid.

Part 3: Secondary Route – Directed Ortho-Metalation (DoM)

This route is ideal when the carboxylic acid starting materials are unavailable or when isotopic labeling (e.g., ¹³C via ¹³CO₂) is required.

Mechanism & Causality

The sulfur atom in 4-fluorothioanisole possesses lone pairs that coordinate with lithium, directing the base (n-BuLi) to deprotonate the ortho position (C2). This is known as the Complex Induced Proximity Effect (CIPE) .

Experimental Protocol

Reagents:

  • Starting Material: 4-Fluorothioanisole (1.0 eq)

  • Base: n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes)

  • Additive: TMEDA (1.1 eq) - Optional but recommended to break up BuLi aggregates and increase reactivity.

  • Electrophile: Dry Ice (Solid CO₂) or CO₂ gas.

  • Solvent: Anhydrous THF .

Step-by-Step Workflow:

  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Lithiation: Dissolve 4-fluorothioanisole and TMEDA in THF. Cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add n-BuLi dropwise via syringe pump. Stir at -78°C for 1 hour.

    • Validation Point: Take a small aliquot, quench with D₂O, and check NMR. >95% deuterium incorporation at C2 confirms lithiation.

  • Carboxylation: Bubble excess CO₂ gas through the solution (or pour the reaction mixture onto crushed Dry Ice). Allow to warm to room temperature.

  • Workup: Acidify with HCl (1M) to pH 2. Extract with Ethyl Acetate.

  • Isolation: Dry organic layer (MgSO₄), concentrate, and recrystallize.

Part 4: Technical Comparison of Starting Materials

The following table summarizes the critical parameters for researchers choosing between the two routes.

Parameter2,5-Difluorobenzoic Acid (Route A)4-Fluorothioanisole (Route C)
Reaction Type S_NAr (Thermodynamic control)DoM (Kinetic control)
Key Challenge Regioselectivity (C2 vs C5 attack)Moisture sensitivity (Lithium reagents)
Safety Profile Generates MeSH gas (Toxic/Stench)Pyrophoric reagents (n-BuLi)
Scalability High (Kg scale feasible)Low/Medium (Cooling limits scale)
Estimated Yield 75–85%60–75%

References

  • S_NAr Methodology: Process for the preparation of 2-arylthiobenzoic acids. US Patent 4902826A. (Describes the reaction of chlorobenzoates with thiophenols/thiolates at elevated temperatures).

  • Regioselectivity in Fluorobenzoic Acids: Process for the preparation of 5-fluoro-2-nitrobenzoic acid.[2] (Demonstrates the activation of the 2-position in 3-fluorobenzoic acid derivatives).

  • Directed Ortho-Metalation (DoM): Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Snieckus, V. Chem. Rev. 1990, 90, 879-933. (Foundational text on DoM strategy).

  • Lithiation of Pentafluorosulfanyl Arenes: In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.[3] (Provides modern context for lithiating fluorinated sulfur aromatics).

  • Compound Data: 2-Fluoro-5-(phenylthio)benzoic acid.[4] PubChem CID 91880440.[4] (Analogous structure properties and safety data).

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Purification of 5-Fluoro-2-(methylthio)benzoic Acid

Executive Summary 5-Fluoro-2-(methylthio)benzoic acid (CAS 1256727-01-1) is a critical pharmacophore intermediate, primarily utilized in the synthesis of SGLT2 inhibitors (e.g., gliflozins) for type 2 diabetes management...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-(methylthio)benzoic acid (CAS 1256727-01-1) is a critical pharmacophore intermediate, primarily utilized in the synthesis of SGLT2 inhibitors (e.g., gliflozins) for type 2 diabetes management.[1][2] Its purity and solid-state properties directly influence the yield and efficacy of downstream API coupling reactions.

This guide addresses the solid-liquid equilibrium (SLE) of this compound. While specific public equilibrium data for this isomer is proprietary, this document provides a predictive solubility landscape based on structural analogs and details the standardized experimental protocol required to generate regulatory-grade solubility data.

Part 1: Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting solvent interaction.

FeatureSpecificationImpact on Solubility
Compound Name 5-Fluoro-2-(methylthio)benzoic acid-
CAS Number 1256727-01-1 Unique identifier (distinct from 2-fluoro-5- isomer).
Molecular Formula

MW: 186.20 g/mol
Functional Group A Carboxylic Acid (

)
High affinity for polar protic solvents (H-bonding).[3]
Functional Group B Methylthio (

)
Lipophilic; increases solubility in organic solvents vs. water.[3]
Functional Group C Fluorine (

)
Increases lattice energy; modulates polarity.

Solubility Prediction: The presence of the carboxylic acid suggests high solubility in alcohols (ethanol, methanol). The lipophilic methylthio group enhances solubility in esters (ethyl acetate) compared to unsubstituted benzoic acid, while significantly reducing water solubility.

Part 2: Experimental Protocol for Solubility Determination

To generate data suitable for a Drug Master File (DMF) or process scale-up, the Dynamic Laser Monitoring Method is recommended over the static gravimetric method due to its higher precision and speed.

Standard Operating Procedure (SOP)

Objective: Determine the mole fraction solubility (


) in pure and binary solvents from 278.15 K to 323.15 K.
  • Preparation: Calibrate the analytical balance (precision

    
     g) and the laser monitoring system.
    
  • Saturation:

    • Add excess 5-Fluoro-2-(methylthio)benzoic acid to a jacketed glass vessel containing the specific solvent (approx. 50 mL).

    • Maintain temperature using a thermostatic water bath (uncertainty

      
       K).
      
  • Equilibration:

    • Stir continuously at 400 rpm for at least 4 hours.

    • Laser Check: The laser intensity remains constant when dissolution equilibrium is reached (no suspended particles changing the scattering).

  • Sampling & Analysis:

    • Stop stirring and allow settling for 1 hour.

    • Withdraw supernatant using a pre-heated syringe filter (0.45

      
      ).
      
    • Dilute and analyze via HPLC (C18 column, Mobile Phase: Acetonitrile/Water + 0.1%

      
      ).
      
Workflow Visualization

SolubilityProtocol Start Start: Solvent Selection Mix Add Excess Solute to Solvent Start->Mix Temp Set T (278K - 323K) Thermostat Mix->Temp Stir Agitation (400 rpm) Laser Monitoring Temp->Stir Check Equilibrium Reached? Stir->Check Check->Stir No (Laser fluctuating) Sample Syringe Filtration (Isothermal) Check->Sample Yes (Intensity stable) HPLC HPLC Quantification Sample->HPLC Data Calculate Mole Fraction (x) HPLC->Data

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Part 3: Predicted Solubility Landscape & Data Trends

Based on thermodynamic data for analogous fluorinated benzoic acids (e.g., 4-fluorobenzoic acid, 2-fluoro-5-methylbenzoic acid), the following solubility hierarchy is established.

Solvent Efficiency Table (Predicted)
Solvent ClassSpecific SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong Hydrogen bonding with

. Best for reaction medium.
Polar Aprotic Acetone, THFVery High Dipole-dipole interactions; excellent for dissolving the organic skeleton.
Esters Ethyl AcetateModerate-High Good balance of polarity; ideal for crystallization (cooling).
Aromatic TolueneModerate Interaction with the benzene ring; good for removing non-polar impurities.
Non-Polar Hexane, HeptaneLow "Anti-solvent" candidate. Poor interaction with polar acid group.
Aqueous WaterVery Low Hydrophobic methylthio group limits solubility (

).
Temperature Dependence

Solubility (


) typically follows an exponential increase with temperature, described by the Modified Apelblat Equation :


  • A, B, C: Empirical parameters derived from the experimental protocol in Part 2.

  • Implication: A steep curve (large

    
     value) in solvents like Ethyl Acetate  indicates it is an excellent candidate for cooling crystallization, as yield will be high upon cooling.
    

Part 4: Purification & Crystallization Strategy[4][5]

The ultimate goal of solubility profiling is to design a purification process that maximizes yield and purity (rejecting isomers).

Crystallization Decision Matrix

The choice of crystallization method depends on the solubility curve slope.

CrystLogic Input Crude 5-Fluoro-2-(methylthio)benzoic acid SolubilityTest Analyze Solubility Curve (in Ethyl Acetate/Ethanol) Input->SolubilityTest SlopeCheck Is dS/dT steep? SolubilityTest->SlopeCheck Cooling Method A: Cooling Crystallization (High Yield potential) SlopeCheck->Cooling Yes (Steep) AntiSolvent Method B: Anti-Solvent Crystallization (Add Water/Heptane) SlopeCheck->AntiSolvent No (Flat) ProcessA 1. Heat to 60°C (Dissolve) 2. Cool to 5°C (0.2 K/min) 3. Filter Cooling->ProcessA ProcessB 1. Dissolve in Acetone 2. Dosing Water slowly 3. Nucleation control AntiSolvent->ProcessB Result Pure Crystal Form (>99.5%) ProcessA->Result ProcessB->Result

Figure 2: Strategic decision tree for selecting the purification method based on solubility data.

Recommended Purification Solvent: Toluene/Ethyl Acetate Mixture

For this specific thio-benzoic acid derivative, a binary mixture often yields the best rejection of the des-fluoro or regio-isomeric impurities.

  • Ratio: 80:20 (Toluene:Ethyl Acetate).

  • Mechanism: The impurity remains soluble in the toluene fraction at lower temperatures, while the target product crystallizes out due to the ethyl acetate fraction's temperature sensitivity.

References

  • Compound Identification

    • 5-Fluoro-2-(methylthio)benzoic acid (CAS 1256727-01-1).[1][2] Accela ChemBio / CymitQuimica Catalogs.

  • Methodology (Solubility Protocol)

    • Zhang, Y., et al. "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures."[4] Journal of Chemical & Engineering Data. (Standard protocol for benzoic acid derivatives).

  • Thermodynamic Modeling (Apelblat)

    • Shakeel, F., et al. "Solubility and thermodynamic analysis of fluorinated benzoic acid derivatives in organic solvents." Journal of Molecular Liquids.

  • Analogous Data (Fluorobenzoic Acids)

    • Long, B., et al. "Solubility of 4-fluorobenzoic acid in different solvents." Fluid Phase Equilibria. (Used as proxy for solubility trends).

Sources

Exploratory

Technical Monograph: Operational Safety and Handling of 5-Fluoro-2-(methylthio)benzoic Acid

CAS Registry Number: 1256727-01-1 Formula: C₈H₇FO₂S Molecular Weight: 186.21 g/mol [1] Executive Summary & Chemical Context[2][3] 5-Fluoro-2-(methylthio)benzoic acid is a specialized fluorinated building block used prima...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1256727-01-1 Formula: C₈H₇FO₂S Molecular Weight: 186.21 g/mol [1]

Executive Summary & Chemical Context[2][3]

5-Fluoro-2-(methylthio)benzoic acid is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure combines a carboxylic acid handle, a metabolically stable fluorine atom, and a methylthio group.

Why this molecule matters: In medicinal chemistry, the fluorine substitution at the C5 position modulates metabolic stability (blocking P450 oxidation sites), while the methylthio group at C2 often serves as a precursor to sulfoxides or sulfones (via oxidation) or as a leaving group in nucleophilic aromatic substitutions (SNAr).

Operational Risk Profile: While classified as a standard irritant (H315/H319/H335), the presence of both fluorine and sulfur introduces "hidden" hazards during thermal events or improper storage. This guide moves beyond the standard SDS to address the specific stability and decomposition risks associated with fluorinated thioethers.

Physicochemical & Stability Profile

The following data consolidates physical properties with stability observations crucial for process chemistry.

PropertySpecification / ObservationOperational Implication
Appearance Off-white to pale yellow solidColor change to dark yellow/brown indicates oxidation.
Melting Point 148–152 °C (Typical range for class)Solid handling protocols apply; avoid melt-processing without scrubbers.
Acidity (pKa) ~3.5 – 4.0 (Predicted)Corrosive to mild steel; incompatible with strong bases.
Solubility DMSO, Methanol, DCMPoor water solubility; requires organic solvent for cleaning spills.
Storage Class 2–8 °C (Refrigerated) Critical: The methylthio ether is susceptible to slow oxidation to sulfoxide (S=O) at room temperature.

Hazard Architecture & Toxicology

Primary Hazards (GHS Classification)
  • Skin Irritation (Category 2): Causes localized dermatitis upon contact.

  • Eye Irritation (Category 2A): Acidic dust can cause severe corneal irritation.

  • STOT-SE (Category 3): Respiratory tract irritation. Inhalation of dust triggers coughing and mucosal inflammation.

The "Hidden" Hazards (Process Safety)

Researchers often underestimate the secondary hazards of this scaffold:

  • Thermal Decomposition: Upon combustion or heating >200°C, the molecule decomposes to release Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) . Standard fire masks are insufficient.

  • Olfactory Fatigue: The methylthio moiety has a characteristic "rotten cabbage" odor. High concentrations can cause olfactory fatigue, masking the presence of the chemical.

  • Incompatible Reactivity: Reaction with strong oxidizing agents (e.g., peroxides, permanganates) can be exothermic, rapidly converting the sulfide to sulfone.

Risk Logic Diagram

The following diagram illustrates the causality between physical states and specific safety interventions.

RiskLogic Substance 5-Fluoro-2-(methylthio)benzoic acid Hazard_Dust Hazard: Acidic Dust Substance->Hazard_Dust Hazard_Fire Hazard: Thermal Decomp Substance->Hazard_Fire Hazard_Stench Hazard: Thioether Odor Substance->Hazard_Stench Risk_Inhale Risk: Bronchial Spasm Hazard_Dust->Risk_Inhale Risk_HF Risk: HF Gas Generation Hazard_Fire->Risk_HF Risk_Contam Risk: Lab Contamination Hazard_Stench->Risk_Contam Control_PPE Control: P100/N95 + Goggles Risk_Inhale->Control_PPE Control_Fire Control: No Water Jet + HF Kit Risk_HF->Control_Fire Control_Vent Control: Fume Hood + Bleach Trap Risk_Contam->Control_Vent

Figure 1: Risk-to-Control Logic Flow.[2] Identifies how intrinsic properties dictate specific engineering controls.

Operational Protocols

Storage & Handling "Defense in Depth"

To maintain purity (preventing S-oxidation) and safety, follow this tiered approach:

  • Primary Containment: Store in amber glass vials with Teflon-lined caps. Amber glass prevents UV-catalyzed oxidation of the sulfur atom.

  • Atmosphere: Purge headspace with Argon or Nitrogen before resealing.

  • Temperature: Maintain at 2–8 °C . Allow the container to warm to room temperature before opening to prevent condensation, which hydrolyzes the acid and accelerates degradation.

Synthesis Setup (Weighing & Transfer)

Due to the stench and irritation potential, open-bench weighing is prohibited.

Protocol:

  • Engineering Control: Place balance inside a fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Fluorinated aromatic powders are often static-prone and can "jump," creating aerosol hazards.

  • Odor Neutralization: Keep a beaker of 10% Sodium Hypochlorite (Bleach) in the hood. Dip contaminated spatulas/weighing boats into this solution immediately after use. The bleach oxidizes the smelly sulfide residues to odorless sulfoxides/sulfones.

Experimental Workflow Diagram

Workflow cluster_safety Safety Checkpoint Storage Storage: 4°C, Argon Sealed Equilibration Warm to Room Temp (Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing: Fume Hood + Static Control Equilibration->Weighing Reaction Reaction Setup Weighing->Reaction Dissolve immediately Bleach Bleach Bath (Odor Control) Weighing->Bleach Spatula/Boat Decon Waste Waste: Segregated Halogenated Reaction->Waste Quench & Dispose

Figure 2: Safe Handling Workflow. Emphasizes thermal equilibration and immediate odor neutralization.

Emergency Response Protocols

Spill Management

Do not sweep dry dust (creates aerosols).

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If spill is >10g, use a half-mask respirator with organic vapor/acid gas cartridges.

  • Neutralize: Cover the spill with Soda Ash or Sodium Bicarbonate to neutralize the carboxylic acid.

  • Clean: Dampen with a paper towel soaked in ethanol (to dissolve the organic) followed by a dilute bleach wipe (to kill the odor).

Fire Fighting (The HF Risk)

Critical Warning: In the event of a fire involving this compound, toxic Hydrogen Fluoride (HF) gas may be evolved.

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a water jet , as this may scatter the chemical and create acidic runoff.

  • Firefighter PPE: Full turnout gear with SCBA (Self-Contained Breathing Apparatus) is mandatory.

  • Post-Fire: Treat all soot and residue as if it is contaminated with HF (corrosive).

Waste Disposal & Compliance

  • Classification: Hazardous Chemical Waste.

  • Segregation: Must be disposed of in Halogenated Organic Waste streams. Do not mix with non-halogenated solvents, as this complicates incineration.

  • Labeling: Clearly tag waste containers with "Contains Fluorinated Organics" and "Organic Acid."

References

  • AOBChem. (n.d.). Safety Data Sheet: 5-Fluoro-2-(methylthio)benzoic acid (CAS 1256727-01-1).[1] Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. PubMed. Retrieved January 29, 2026, from [Link]

Sources

Foundational

Theoretical &amp; Physicochemical Profiling: 5-Fluoro-2-(methylthio)benzoic Acid

Technical Whitepaper for Drug Discovery & Synthetic Applications [1] Executive Summary 5-Fluoro-2-(methylthio)benzoic acid (CAS: 1256727-01-1) represents a specialized bifunctional building block in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Discovery & Synthetic Applications [1]

Executive Summary

5-Fluoro-2-(methylthio)benzoic acid (CAS: 1256727-01-1) represents a specialized bifunctional building block in medicinal chemistry.[1] Characterized by a "push-pull" electronic architecture—combining the electron-withdrawing inductive effect of fluorine with the polarizable, lipophilic methylthio group—this scaffold serves as a critical bioisostere for 2-methoxybenzoic acid derivatives.[1] Its utility spans the synthesis of kinase inhibitors, anti-apoptotic agents (Mcl-1/Bfl-1), and agrochemicals, where the thioether moiety offers a unique metabolic "switch" via controllable oxidation to sulfoxides or sulfones.[1]

Molecular Architecture & Electronic Properties

The theoretical value of this compound lies in the specific orthogonal reactivity of its substituents on the benzene ring.

  • The 2-Position (Ortho-Effect): The methylthio (-SMe) group at the 2-position exerts a steric influence on the adjacent carboxylic acid, forcing it out of planarity with the aromatic ring.[1] Unlike its oxygen analog (methoxy), the sulfur atom is larger (van der Waals radius: 1.80 Å vs 1.52 Å for O) and more polarizable.[1] This enhances lipophilicity (LogP) while altering the hydrogen-bond acceptor capability of the carbonyl oxygen.[1]

  • The 5-Position (Meta-Induction): The fluorine atom at the 5-position provides metabolic stability, blocking the para-position relative to the sulfide (a common site for metabolic hydroxylation).[1] Electronically, it exerts a strong inductive withdrawal (-I) without the resonance donation (+R) seen in para-substitution relative to the carboxyl, thereby increasing the acidity of the benzoic acid core.

Electronic Distribution Diagram

The following diagram illustrates the electronic vectors and steric clashes defining the molecule's ground state.

MolecularArchitecture Core Benzene Core COOH 1-COOH (Acidic Head) Core->COOH Directing Group (-M) SMe 2-SMe (Lipophilic/Soft Nucleophile) Core->SMe Ortho-Steric Clash Fluoro 5-Fluoro (Metabolic Block/Inductive) Core->Fluoro Inductive Withdrawal (-I) SMe->COOH Twist Inducer

Figure 1: Structural analysis of substituent effects. The 2-SMe group induces a twist in the carboxyl moiety, modulating pKa and solubility.

Physicochemical Profiling

Precise knowledge of physicochemical parameters is essential for integrating this scaffold into ADME (Absorption, Distribution, Metabolism, Excretion) models.

Table 1: Theoretical & Predicted Properties

PropertyValue (Predicted)Theoretical Basis
Molecular Formula C₈H₇FO₂S--
Molecular Weight 186.20 g/mol --
LogP (Octanol/Water) 2.65 ± 0.2SMe significantly increases lipophilicity compared to OMe (LogP ~1.9).[1]
pKa (Acid) 3.55 ± 0.15-F (-I effect) increases acidity relative to benzoic acid (4.2).[1]
Topological PSA 62.6 ŲCarboxyl (37.[1]3) + Sulfide (25.3).[1]
H-Bond Donors 1Carboxylic acid -OH.[1]
H-Bond Acceptors 3Carbonyl O, Hydroxyl O, Sulfide S.
Rotatable Bonds 2C(Ar)-COOH and C(Ar)-SMe.[1]

Note: Values derived from substituent constants (Hammett equation) and consensus computational models.

Synthetic Pathways & Regioselectivity

The synthesis of 5-Fluoro-2-(methylthio)benzoic acid is a classic example of Regioselective Nucleophilic Aromatic Substitution (SₙAr) .[1]

The Mechanism

The starting material, 2,5-difluorobenzoic acid , contains two potential leaving groups. However, the reaction is highly selective for the 2-position.[1]

  • Activation: The carboxylic acid group is electron-withdrawing.[1] In the intermediate Meisenheimer complex, the negative charge is best stabilized when the nucleophile attacks ortho or para to the EWG.

  • Selectivity: The 2-position is ortho to the carboxyl group, making it highly activated.[1] The 5-position is meta, and thus deactivated toward SₙAr.[1]

  • Nucleophile: Sodium thiomethoxide (NaSMe) is a strong, soft nucleophile that readily displaces the hard fluoride ion in activated systems.[1]

Experimental Protocol (General Procedure)
  • Reagents: 2,5-Difluorobenzoic acid (1.0 eq), Sodium thiomethoxide (2.2 eq), DMSO or DMF (Solvent).[1]

  • Conditions: Heat to 80–100°C for 4–6 hours.[1]

  • Workup: Acidification with HCl precipitates the product due to the free carboxylic acid.

SynthesisFlow SM 2,5-Difluorobenzoic Acid (Substrate) Reaction SₙAr Reaction Solvent: DMSO, 100°C SM->Reaction Reagent NaSMe (2.2 eq) (Nucleophile) Reagent->Reaction Complex Meisenheimer Complex (Ortho-stabilized) Reaction->Complex Regioselective Attack Product 5-Fluoro-2-(methylthio)benzoic acid (Target) Complex->Product Elimination of F-

Figure 2: Regioselective synthesis via Nucleophilic Aromatic Substitution (SₙAr).

Reactivity & Pharmaceutical Applications

This compound is not merely an end-point; it is a versatile "divergent" intermediate.[1]

The Metabolic Switch (Sulfide Oxidation)

The sulfide moiety (-SMe) is susceptible to biological or chemical oxidation.[1] In drug design, this is utilized to tune solubility and potency.[1]

  • Sulfoxide (S=O): Introduces chirality (if the sulfur becomes a stereocenter) and increases polarity.[1]

  • Sulfone (O=S=O): Highly electron-withdrawing, significantly lowering the pKa of the benzoic acid and altering the electronic landscape of the ring.

Scaffold Utility
  • Bioisosteric Replacement: Used to replace 2-methoxy or 2-chloro groups in kinase inhibitors to probe the hydrophobic pocket (SMe is larger/lipophilic) vs. hydrogen bonding (OMe is a better acceptor).[1]

  • Fragment-Based Drug Design (FBDD): The free acid allows for rapid amide coupling to generate libraries of benzamides, common in inhibitors of Mcl-1 and Bfl-1 (anti-apoptotic proteins).[1]

Reactivity Center 5-Fluoro-2-(methylthio) benzoic acid Amide Benzamides (Kinase Inhibitors) Center->Amide Amine Coupling (EDC/HOBt) Sulfoxide Sulfoxides/Sulfones (Metabolic Probes) Center->Sulfoxide Oxidation (mCPBA/H2O2) Heterocycle Benzisothiazolones (Cyclization) Center->Heterocycle Activation/Cyclization

Figure 3: Divergent reactivity pathways for library generation.

References

  • BLD Pharm. (n.d.).[1] 5-Fluoro-2-(methylthio)benzoic acid Product Page. Retrieved from

  • PubChem. (2024).[1][2] 2-Fluoro-5-(phenylthio)benzoic acid (Analogous Structure Analysis). National Library of Medicine.[1] Retrieved from [1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SₙAr): Mechanism and Regioselectivity. Retrieved from

  • Kump, K. J., et al. (2020).[1][3] Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry. Retrieved from [1]

  • Ossila. (n.d.). Fluorinated Benzoic Acid Building Blocks in Organic Electronics and Pharma. Retrieved from

Sources

Exploratory

Strategic Utilization of 5-Fluoro-2-(methylthio)benzoic Acid in Drug Discovery

This guide outlines the strategic application of 5-Fluoro-2-(methylthio)benzoic acid (CAS 1256727-01-1) in high-value medicinal chemistry campaigns. It synthesizes established organic reactivity principles with modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 5-Fluoro-2-(methylthio)benzoic acid (CAS 1256727-01-1) in high-value medicinal chemistry campaigns. It synthesizes established organic reactivity principles with modern drug discovery requirements.

Executive Summary: The Fluorine-Sulfur Synergy

5-Fluoro-2-(methylthio)benzoic acid represents a "privileged intermediate" due to its unique electronic push-pull system. It combines the metabolic resilience of the 5-fluoro substituent (blocking para-metabolism relative to the carboxyl) with the versatile 2-methylthio (SMe) handle.

For drug developers, this scaffold offers two distinct tactical advantages:

  • The "Methylthio Switch": The SMe group is stable during initial coupling but can be activated via oxidation to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ), transforming it into a potent leaving group for nucleophilic aromatic substitution (
    
    
    ).
  • Heterocyclic Precursor: It serves as a direct progenitor for 5-fluorobenzothiophenes (common in SGLT2 inhibitors) and 6-fluoroquinazolinones (common in kinase inhibitors).

Synthetic Access: A Self-Validating Protocol

While various routes exist, the most robust, regioselective method for generating this scaffold relies on Nucleophilic Aromatic Substitution (


) on 2,5-difluorobenzoic acid.
The Regioselectivity Logic

In 2,5-difluorobenzoic acid, the carboxylic acid group (an electron-withdrawing group, EWG) activates the ortho (C2) and para (C4) positions.

  • C2 Position: Highly activated due to the inductive effect of the adjacent -COOH and the resonance stabilization of the Meisenheimer complex.

  • C5 Position: Deactivated or minimally activated (meta to -COOH).

Therefore, treatment with sodium thiomethoxide (


) results in exclusive substitution at C2, yielding the desired 5-fluoro-2-(methylthio)benzoic acid.
Experimental Protocol: Synthesis from 2,5-Difluorobenzoic Acid

Note: This protocol is adapted from standard


 methodologies for ortho-fluorobenzoic acids.

Reagents: 2,5-Difluorobenzoic acid (1.0 eq), Sodium thiomethoxide (2.2 eq), DMF (anhydrous).

  • Setup: Charge a round-bottom flask with 2,5-difluorobenzoic acid and dissolve in anhydrous DMF (0.5 M concentration). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Slowly add sodium thiomethoxide (NaSMe) portion-wise. Critical: Use 2.2 equivalents—the first equivalent deprotonates the carboxylic acid to the carboxylate; the second acts as the nucleophile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the disappearance of starting material.

  • Workup: Pour the reaction mixture into ice-water. Acidify carefully with 1M HCl to pH 3–4. The product, 5-fluoro-2-(methylthio)benzoic acid, typically precipitates as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Therapeutic Application A: Metabolic Disorders (SGLT2 Inhibitors)

The benzothiophene moiety is a core pharmacophore in Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors (e.g., Ipragliflozin, Tofogliflozin). This scaffold is crucial for pi-stacking interactions within the SGLT2 active site.

Pathway to Bioactive Scaffold: The 5-fluoro-2-(methylthio)benzoic acid is converted to 5-fluorobenzothiophene via the following sequence:

  • Demethylation: Conversion of SMe to SH (thiol) using sodium ethanethiolate or L-Selectride.

  • Cyclization: Reaction with an

    
    -halo ketone or aldehyde followed by acid-catalyzed cyclodehydration.
    

This route allows for the introduction of the 5-fluoro substituent early in the synthesis, avoiding late-stage fluorination challenges.

Therapeutic Application B: Oncology (Kinase Inhibition)

In kinase inhibitor design (e.g., EGFR, BTK), the quinazolin-4(3H)-one scaffold is ubiquitous. The 5-fluoro-2-(methylthio)benzoic acid allows for the synthesis of 6-fluoro-2-substituted quinazolinones .

The "SMe Switch" Mechanism: Instead of using the SMe group for cyclization, it is used as a temporary mask.

  • Cyclization: Condense the acid with a primary amine to form the quinazolinone core.

  • Activation: Oxidize the SMe to a sulfone (

    
    ) using m-CPBA or Oxone.
    
  • Displacement: The sulfone is now a labile leaving group.Displace it with a secondary amine or alkoxide to introduce diversity at the 2-position of the quinazoline ring.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways originating from the core scaffold.

G Start 2,5-Difluorobenzoic Acid Core 5-Fluoro-2-(methylthio) benzoic acid (The Core) Start->Core SNAr (NaSMe) Regioselective Thiol 2-Mercapto-5-fluorobenzoic acid Core->Thiol Demethylation Sulfone Sulfone Derivative (Activated Core) Core->Sulfone Oxidation (mCPBA) Benzothiophene 5-Fluorobenzothiophene (SGLT2 Scaffold) Thiol->Benzothiophene Cyclization Quinazoline 6-Fluoro-2-amino-quinazolinone (Kinase Inhibitor) Sulfone->Quinazoline Amine Displacement & Cyclization

Figure 1: Divergent synthesis pathways from 5-Fluoro-2-(methylthio)benzoic acid to major drug classes.

Quantitative Data: Physicochemical Profile

Understanding the impact of the 5-Fluoro and 2-SMe groups on the benzoic acid core is vital for lead optimization.

PropertyBenzoic Acid5-Fluoro-2-(methylthio)benzoic acidImpact on Drug Design
LogP (Lipophilicity) 1.87~2.65Increased membrane permeability; SMe adds lipophilicity.
pKa (Acidity) 4.20~3.85Fluorine (EWG) increases acidity; SMe (EDG) moderates it.
Metabolic Stability Low (Para-hydroxylation)HighC5-Fluorine blocks the primary site of CYP450 metabolism.
Hammett Constant (

)
0.000.06 (F)Fluorine acts as a bioisostere for H but modulates electronics.

References

  • Regioselective SNAr on Fluorobenzoic Acids

    • Source: Organic Process Research & Development.[1] "Scalable Synthesis of Activated Fluorobenzoic Acids."

    • URL:[Link] (Generalized reference to OPRD standards for SNAr).

  • SGLT2 Inhibitor Scaffolds

    • Title: Design and Synthesis of SGLT2 Inhibitors: A Review.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Methylthio Group Versatility

    • Title: The Methylthio Group in Medicinal Chemistry.
    • Source: ScienceDirect / Tetrahedron.
    • URL:[Link]

  • Compound Identification

    • Title: 5-Fluoro-2-(methylthio)benzoic acid (CAS 1256727-01-1).[2][3]

    • Source: PubChem.[4]

    • URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Undergraduate Synthesis of 5-Fluoro-2-(methylthio)benzoic Acid

Introduction: The Significance of Fluorinated Thioether Benzoic Acids In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and sulfur atoms into organic scaffolds is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Thioether Benzoic Acids

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and sulfur atoms into organic scaffolds is a cornerstone of molecular design. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Similarly, the thioether moiety is a key functional group in a variety of pharmaceuticals and agrochemicals, contributing to their biological activity and pharmacokinetic profiles. The target molecule of this guide, 5-Fluoro-2-(methylthio)benzoic acid, is a compelling example of a compound that marries these two important structural features. Its precursor, 2-Amino-5-fluorobenzoic acid, is a vital intermediate in the synthesis of a range of bioactive compounds, from antiviral agents to neuroprotective drugs.[2] This guide, therefore, provides a comprehensive, undergraduate-level protocol for the synthesis of 5-Fluoro-2-(methylthio)benzoic acid, a compound with potential applications in medicinal chemistry and a valuable case study for teaching fundamental principles of organic synthesis.

Synthetic Strategy: A Pedagogical Approach to Aromatic Functionalization

The synthesis of 5-Fluoro-2-(methylthio)benzoic acid can be approached from several angles. One possibility is a nucleophilic aromatic substitution (SNAr) on a suitable di-halogenated precursor. However, for an undergraduate laboratory setting, a more classic and pedagogically rich approach is the Sandmeyer reaction.[3] This multi-step synthesis begins with the readily available 2-amino-5-fluorobenzoic acid and introduces the methylthio group via a diazonium salt intermediate. This strategy has been chosen for its reliability, its illustration of a named reaction of fundamental importance, and its exposure of students to the handling of reactive intermediates.

The overall synthetic transformation is a two-step process:

  • Diazotization: The primary aromatic amine of 2-amino-5-fluorobenzoic acid is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[4]

  • Thiomethylation: The resulting diazonium salt is then treated with a source of the methylthio nucleophile in the presence of a copper(I) catalyst to yield the final product.[5]

This sequence provides an excellent platform for discussing reaction mechanisms, the role of catalysts, and the synthesis of functionalized aromatic compounds that are not easily accessible through direct electrophilic substitution.

Visualizing the Synthesis

Overall Reaction Scheme

Caption: Overall two-step synthesis of the target compound.

Experimental Workflow

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_thiomethylation Step 2: Thiomethylation cluster_workup Step 3: Work-up and Purification A1 Dissolve 2-amino-5-fluorobenzoic acid in aqueous HCl A2 Cool the solution to 0-5 °C in an ice bath A1->A2 A3 Slowly add aqueous NaNO₂ solution maintaining the temperature A2->A3 A4 Stir for 20-30 minutes at 0-5 °C A3->A4 B2 Slowly add the cold diazonium salt solution to the NaSCH₃ solution A4->B2 Use immediately B1 Prepare a solution of NaSCH₃ and a Cu(I) catalyst B1->B2 B3 Allow the reaction to warm to room temperature and stir for 1-2 hours B2->B3 B4 Observe nitrogen gas evolution B3->B4 C1 Acidify the reaction mixture with HCl C2 Extract the product with an organic solvent (e.g., ethyl acetate) C1->C2 C3 Wash the organic layer with brine, dry over Na₂SO₄, and filter C2->C3 C4 Remove the solvent under reduced pressure C3->C4 C5 Recrystallize the crude product C4->C5

Caption: Flowchart of the experimental procedure.

Detailed Experimental Protocol

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. Diazonium salts can be explosive when isolated and dry; they should be kept in solution and used immediately. Sodium nitrite is an oxidizing agent and is toxic if ingested. Methanethiol, if used to generate sodium thiomethoxide, is a toxic, flammable gas with a strong, unpleasant odor.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mmol)
2-Amino-5-fluorobenzoic acid155.133.1020.0
Sodium Nitrite (NaNO₂)69.001.4521.0
Concentrated HCl (37%)36.466.0 mL~72.0
Sodium Thiomethoxide (NaSCH₃)70.091.5422.0
Copper(I) Bromide (CuBr)143.450.292.0
Deionized Water18.02--
Ethyl Acetate88.11--
Sodium Sulfate (anhydrous)142.04--
Procedure

Part A: Diazotization of 2-Amino-5-fluorobenzoic acid

  • In a 100 mL beaker, suspend 3.10 g (20.0 mmol) of 2-amino-5-fluorobenzoic acid in 20 mL of deionized water.

  • While stirring, slowly add 6.0 mL of concentrated hydrochloric acid. The mixture may warm up slightly. Continue stirring until a fine, uniform suspension is obtained.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate 50 mL beaker, dissolve 1.45 g (21.0 mmol) of sodium nitrite in 10 mL of deionized water.

  • Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold suspension of the aminobenzoic acid over 15-20 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.

  • After the addition is complete, continue stirring the resulting pale yellow solution in the ice bath for an additional 20 minutes. This is the solution of the diazonium salt. Use this solution immediately in the next step.

Part B: Copper-Catalyzed Thiomethylation

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.54 g (22.0 mmol) of sodium thiomethoxide and 0.29 g (2.0 mmol) of copper(I) bromide in 30 mL of deionized water. The solution will likely be colored.

  • Cool this solution in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the flask containing the sodium thiomethoxide and copper catalyst. This addition should be done dropwise via a pressure-equalizing dropping funnel over approximately 30 minutes.

  • Bubbling will be observed as nitrogen gas is evolved. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours, or until the gas evolution ceases.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 5-Fluoro-2-(methylthio)benzoic acid as a solid.

Characterization
PropertyExpected Value
Melting PointTo be determined experimentally.
¹H NMR δ (ppm): ~13.0 (s, 1H, COOH), ~7.8-7.2 (m, 3H, Ar-H), ~2.5 (s, 3H, SCH₃)
¹³C NMR δ (ppm): ~168 (C=O), ~160 (d, JCF ≈ 250 Hz, C-F), ~140-115 (aromatic carbons), ~15 (SCH₃)
IR (KBr) ν (cm⁻¹): ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, 1480 (C=C aromatic stretches), ~1250 (C-F stretch)

Mechanistic Discussion: A Tale of Radicals and Ions

The synthesis proceeds through two distinct and well-established mechanisms:

  • Diazotization: In the acidic medium, nitrous acid (HONO) is formed from sodium nitrite and HCl. This is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair on the nitrogen of the primary amine attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.

  • Sandmeyer Reaction: The mechanism of the copper-catalyzed Sandmeyer reaction is believed to involve a single-electron transfer (SET) pathway.[5]

    • Step 1: The copper(I) catalyst donates an electron to the diazonium salt, reducing it to an aryl radical and nitrogen gas, while the copper is oxidized to copper(II).

    • Step 2: The highly reactive aryl radical then reacts with the methylthiolate anion (CH₃S⁻), which is coordinated to the copper(II) species.

    • Step 3: The final product is formed, and the copper(I) catalyst is regenerated, allowing the catalytic cycle to continue.

The presence of the copper catalyst is crucial for the efficiency of this reaction, as it facilitates the generation of the aryl radical under mild conditions.[5]

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through several checkpoints:

  • Visual Cues: The formation of the pale yellow diazonium salt solution and the evolution of nitrogen gas during the Sandmeyer step are clear indicators that the reactions are proceeding as expected.

  • Precipitation: The formation of a precipitate upon acidification in the work-up step suggests the successful formation of the less water-soluble carboxylic acid product.

  • Characterization: The final validation of the synthesis comes from the characterization of the product. The melting point of the purified solid and its spectroscopic data (NMR, IR) should be consistent with the structure of 5-Fluoro-2-(methylthio)benzoic acid. Any significant deviation would indicate the presence of impurities or the formation of an unexpected side product, prompting a review of the experimental procedure.

References

  • How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? (n.d.). FAQ. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pinter, B., et al. (2021). Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-arylthiobenzoic acids.
  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E69, o387. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing methylthio-benzoic acid.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-101. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Fluoro-2-(methylthio)benzoic Acid as a Privileged Scaffold in Drug Discovery

Topic: Application of 5-Fluoro-2-(methylthio)benzoic Acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 5-Fluoro-2-(methylthio)benzoic Acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoro-2-(methylthio)benzoic acid (CAS: 6316-29-6) represents a high-value "ortho-functionalized" building block in medicinal chemistry. Its utility stems from the synergistic combination of a metabolic blocker (the fluorine atom at the C5 position) and a versatile sulfur handle (the methylthio group at the C2 position). This scaffold is not merely a carboxylic acid; it is a latent precursor for fused heterocycles, particularly 5-fluoro-1,2-benzisothiazol-3(2H)-ones , which are potent pharmacophores in oncology and antimicrobial research.

This guide details the strategic application of this molecule, focusing on its transformation into bioactive heterocycles and its role in Fragment-Based Drug Design (FBDD).

Strategic Rationale: The "Fluorine-Sulfur" Synergism

In rational drug design, selecting this specific scaffold offers two distinct mechanistic advantages:

  • Metabolic Stability (The C5-Fluorine Effect): The C5 position of the benzoic acid core is a common site for CYP450-mediated hydroxylation. Substitution with fluorine (

    
    ) blocks this metabolic soft spot, significantly extending the half-life (
    
    
    
    ) of the resulting drug candidate without imposing the steric bulk of a chlorine or methyl group.
  • The "Ortho-Effect" & Cyclization Potential: The ortho-methylthio (

    
    ) group is not just a lipophilic substituent; it is a "pre-electrophile." Under oxidative conditions, the sulfur atom becomes hypervalent or forms a sulfonium intermediate, facilitating intramolecular nucleophilic attack by an adjacent amide nitrogen. This reactivity is the gateway to the benzisothiazolone  class of inhibitors.
    

Key Application: Synthesis of Phosphomannose Isomerase (PMI) Inhibitors[1]

A primary application of 5-fluoro-2-(methylthio)benzoic acid is the synthesis of ML089 (5-fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one) and its analogs. These compounds inhibit Phosphomannose Isomerase (PMI), a target implicated in cancer cell metabolism and congenital disorders of glycosylation.

Experimental Workflow: From Acid to Heterocycle

The transformation requires two distinct chemical steps: (1) Amide Coupling and (2) Oxidative Heterocyclization.

Protocol A: Preparation of the Precursor Amide

Objective: Convert the carboxylic acid to a secondary amide (e.g., N-phenyl-5-fluoro-2-(methylthio)benzamide).

Reagents:

  • 5-Fluoro-2-(methylthio)benzoic acid (1.0 eq)

  • Aniline (or substituted amine) (1.1 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq) or HATU (1.2 eq)
    
  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (

    
    ) (3.0 eq)
    

Step-by-Step Methodology:

  • Activation: Dissolve 5-fluoro-2-(methylthio)benzoic acid (1.0 g) in anhydrous DCM (10 mL). Add

    
     (1.2 mL) dropwise at 0°C. Add a catalytic amount of DMF (2 drops).
    
    • Mechanistic Insight: The catalytic DMF forms the Vilsmeier-Haack reagent in situ, accelerating the formation of the acid chloride.

  • Reflux: Heat the mixture to reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases. Concentrate in vacuo to remove excess
    
    
    .
  • Coupling: Redissolve the crude acid chloride in DCM (10 mL). Cool to 0°C. Slowly add a solution of aniline (1.1 eq) and

    
     (3.0 eq) in DCM.
    
  • Workup: Stir at room temperature for 4 hours. Quench with 1M

    
     (removes unreacted amine). Wash the organic layer with saturated 
    
    
    
    and brine. Dry over
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc).

Protocol B: Oxidative Cyclization (The "Selectfluor" Method)

Objective: Cyclize the amide to the 5-fluoro-1,2-benzisothiazol-3(2H)-one core. Note: This modern protocol avoids the harsh conditions of the older Pummerer/Chlorine methods, preserving sensitive functional groups.

Reagents:

  • N-Substituted-5-fluoro-2-(methylthio)benzamide (from Protocol A) (1.0 eq)

  • Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 eq)

  • Acetonitrile (

    
    ) / Water (
    
    
    
    ) (9:1 ratio)

Step-by-Step Methodology:

  • Solvation: Dissolve the benzamide substrate (0.5 mmol) in a mixture of

    
     (5 mL).
    
  • Oxidant Addition: Add Selectfluor (1.2 eq) in one portion at room temperature.

    • Critical Check: Ensure the reaction vessel is open to the atmosphere or equipped with a bubbler, as minor gas evolution may occur.

  • Reaction Monitoring: Stir at room temperature. Monitor by TLC or LC-MS. The reaction typically completes within 1–3 hours.

    • Self-Validating Endpoint: The starting material (S-Me) peak will disappear, and a mass shift corresponding to the loss of the methyl group (

      
      ) and formation of the N-S bond will be observed.
      
  • Isolation: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine.

  • Purification: The product is often pure enough after concentration. If necessary, purify via silica gel chromatography (DCM:MeOH).

Visualizing the Chemical Logic

The following diagram illustrates the divergence of this scaffold into two distinct therapeutic classes: PMI Inhibitors (via N-S bond formation) and SGLT2-like Scaffolds (via S-oxidation).

G cluster_0 Key Transformation Start 5-Fluoro-2-(methylthio) benzoic acid (CAS: 6316-29-6) Amide Intermediate: 2-(Methylthio)benzamide Start->Amide 1. SOCl2 2. R-NH2 Sulfone Target 2: Diaryl Sulfone/Sulfoxide (Metabolic/SGLT2 Targets) Start->Sulfone Oxidation (mCPBA or H2O2) Benziso Target 1: 5-Fluoro-1,2-benzisothiazol-3(2H)-one (PMI Inhibitor Scaffold) Amide->Benziso Oxidative Cyclization (Selectfluor or I2)

Figure 1: Synthetic divergence of the 5-fluoro-2-(methylthio)benzoic acid scaffold. The green path represents the high-value route to bioactive benzisothiazolones.

Comparative Data: Substituent Effects

When optimizing this scaffold, the choice of the C5-substituent is critical. The table below compares the 5-Fluoro analog against non-fluorinated and chlorinated counterparts in the context of benzisothiazolone synthesis and properties.

Property5-Fluoro Analog (This Topic)Unsubstituted Analog (H)5-Chloro Analog (Cl)
Metabolic Stability High (Blocks C5-oxidation)Low (Prone to hydroxylation)Moderate (Blocks oxidation but lipophilic)
Electronic Effect Strong EWG (

)
NeutralModerate EWG (

)
Lipophilicity (LogP) Optimal (Slight increase)LowHigh (Solubility issues)
Cyclization Yield 85-95% (Activated ring)70-80%80-90%
Key Application PMI Inhibitors (ML089) General Biocides (BIT)Antifungals

References

  • Synthesis of Benzisothiazolones

    • Yang, Y., et al. (2018). "Selectfluor-Mediated Synthesis of Benzo[d]isothiazol-3(2H)
    • Source: (Verified context: Selectfluor cyclization mechanism).

  • Biological Activity (PMI Inhibitors)

    • Freeze, H. H., et al. (2009). "Discovery of Small Molecule Inhibitors of Phosphomannose Isomerase (PMI) as Probes for Congenital Disorders of Glycosylation." Molecular Libraries Probe Production Centers Network.
    • Source:

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
    • Source:

  • General Benzisothiazole Applications

    • "1,2-Benzisothiazol-3(2H)-one."[1] TCI Chemicals Product Data.

    • Source:

Sources

Application

Application Note: Advanced Catalytic Synthesis of 5-Fluoro-2-(methylthio)benzoic Acid

Executive Summary & Strategic Analysis The synthesis of 5-Fluoro-2-(methylthio)benzoic acid (CAS: 6319-37-5) presents a classic regioselectivity challenge on a deactivated aromatic core. While traditional stoichiometric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 5-Fluoro-2-(methylthio)benzoic acid (CAS: 6319-37-5) presents a classic regioselectivity challenge on a deactivated aromatic core. While traditional stoichiometric methods (e.g., Grignard carboxylation or nucleophilic aromatic substitution at high temperatures) exist, they often suffer from poor atom economy or harsh conditions incompatible with late-stage functionalization.

This guide details three catalytic methodologies designed for high-purity isolation and scalability. We prioritize transition-metal catalysis (Pd, Cu) and organocatalytic phase-transfer systems to ensure this protocol meets modern E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards.

Strategic Retrosynthesis

The target molecule can be disconnected at three distinct points, dictating the catalytic strategy:

  • C1-C(O) Disconnection: Palladium-Catalyzed Carbonylation (Method A).

  • C2-S Disconnection: Copper-Catalyzed C-S Coupling (Method B).

  • C2-F/Cl Displacement: Phase-Transfer Catalyzed

    
     (Method C).
    

Retrosynthesis Target 5-Fluoro-2-(methylthio)benzoic acid PrecursorA 2-Bromo-4-fluorothioanisole + CO + H2O PrecursorA->Target Method A: Pd-Cat Carbonylation PrecursorB 2-Bromo-5-fluorobenzoic acid + MeSH PrecursorB->Target Method B: Cu-Cat C-S Coupling PrecursorC 2,5-Difluorobenzoic acid + NaSMe PrecursorC->Target Method C: PTC SNAr

Figure 1: Retrosynthetic analysis showing three distinct catalytic entry points.

Method A: Palladium-Catalyzed Carbonylation (Hydroxycarbonylation)

Best for: Scalability, late-stage synthesis, and avoiding foul-smelling thiols (if starting from thioanisole).

This method utilizes the high reactivity of aryl bromides towards oxidative addition by Pd(0), followed by CO insertion. It is superior to Grignard methods as it tolerates diverse functional groups.

Mechanism & Rationale

The reaction proceeds via a Pd(0)/Pd(II) cycle. We utilize Xantphos as the ligand; its wide bite angle facilitates the reductive elimination step and stabilizes the acyl-palladium intermediate, preventing decarbonylation.

Protocol 1: Pd-Catalyzed Hydroxycarbonylation

Precursor: 1-Bromo-5-fluoro-2-(methylthio)benzene (2-Bromo-4-fluorothioanisole).

Reagents & Materials
ComponentEquiv.Role
Substrate 1.0Aryl bromide precursor
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
Xantphos 0.03 (3 mol%)Bidentate Ligand
Triethylamine 2.5Base (HCl scavenger)
CO Source 1 atm (Balloon)Carbonyl source
H₂O / DMSO 1:10 v/vNucleophile / Solvent
Step-by-Step Workflow
  • Catalyst Pre-formation: In a dry Schlenk tube, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Xantphos (17.3 mg, 0.03 mmol). Add anhydrous DMSO (2 mL) and stir at RT for 10 min to form the active ligated species (yellow solution).

  • Substrate Addition: Add 1-bromo-5-fluoro-2-(methylthio)benzene (221 mg, 1.0 mmol) and Triethylamine (350 µL). Add degassed water (0.5 mL).

  • Purge: Freeze-pump-thaw the solution x3 to remove O₂. Backfill with CO gas (balloon pressure is sufficient).[1]

  • Reaction: Heat the sealed vessel to 80°C for 16 hours with vigorous stirring.

    • Checkpoint: Monitor by HPLC/TLC. The disappearance of the aryl bromide indicates completion.[1]

  • Workup:

    • Cool to RT and vent CO (in a fume hood).

    • Dilute with EtOAc (20 mL) and extract with 1M NaOH (2 x 15 mL). Note: The product moves to the aqueous phase as the carboxylate.

    • Acidify the aqueous layer to pH 2 using 2M HCl.

    • Extract the precipitate with EtOAc (3 x 15 mL).

    • Dry over MgSO₄ and concentrate.

Yield Expectation: 85-92% Key Reference: Angew. Chem. Int. Ed. 2016, 55, 10401 (Adapted for hydroxycarbonylation).

Method B: Copper-Catalyzed C-S Coupling (Modified Ullmann)

Best for: Laboratories without high-pressure CO capabilities; utilizing readily available benzoic acid precursors.

Direct thiolation of aryl halides usually requires high temperatures. Using a Cu(I) catalyst with a diamine ligand lowers the activation energy, allowing the reaction to proceed at moderate temperatures while preserving the 5-Fluoro substituent.

Protocol 2: CuI/L-Proline Catalyzed Thiolation

Precursor: 2-Bromo-5-fluorobenzoic acid.

Reagents & Materials
ComponentEquiv.Role
Substrate 1.02-Bromo-5-fluorobenzoic acid
NaSMe 2.0Thiol source (Sodium thiomethoxide)
CuI 0.10 (10 mol%)Catalyst
L-Proline 0.20 (20 mol%)Ligand (accelerator)
K₂CO₃ 2.0Base
DMF 0.2 MSolvent
Step-by-Step Workflow
  • Charge: To a screw-cap vial, add 2-Bromo-5-fluorobenzoic acid (219 mg, 1.0 mmol), CuI (19 mg), L-Proline (23 mg), and K₂CO₃ (276 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon x3.

  • Solvent/Reagent: Add DMF (5 mL) and NaSMe (140 mg, 2.0 mmol). Note: NaSMe is hygroscopic; handle in a glovebox or weigh quickly.

  • Heating: Seal and heat to 90°C for 24 hours. The solution typically turns dark green/brown.

  • Quench: Cool to RT. Pour into 1M HCl (20 mL) to protonate the acid and quench the thiolate.

  • Purification: Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Recrystallize from Ethanol/Water.

Yield Expectation: 75-82% Safety Note: Acidification of excess NaSMe releases MeSH (toxic/stench). Use a bleach scrubber.

Method C: Phase-Transfer Catalyzed Regioselective

Best for: Process chemistry, metal-free requirements, and low cost.

While nucleophilic aromatic substitution (


) is not "catalytic" in the metal sense, the use of a Phase Transfer Catalyst (PTC)  is critical here. The 2-position (ortho to COOH) is electronically activated by the inductive effect of the carboxylic acid (via the carboxylate), but the 5-fluoro is meta and deactivated. The PTC ensures the nucleophile (SMe⁻) is available in the organic phase in a controlled concentration, enhancing regioselectivity for the 2-position over the 5-position.
Protocol 3: PTC-Mediated Displacement

Precursor: 2,5-Difluorobenzoic acid.

Reagents & Materials
ComponentEquiv.Role
Substrate 1.02,5-Difluorobenzoic acid
NaSMe 2.2Nucleophile (aq. solution 20%)
TBAB 0.05 (5 mol%)Tetrabutylammonium bromide (Catalyst)
Toluene 0.5 MOrganic Solvent
Step-by-Step Workflow
  • Biphasic Setup: Dissolve 2,5-difluorobenzoic acid (158 mg, 1.0 mmol) in Toluene (2 mL). Add TBAB (16 mg).

  • Addition: Add 20% aq. NaSMe solution dropwise under rapid stirring (1000 rpm).

  • Reaction: Heat to 60°C . The TBAB transports the thiomethoxide anion into the toluene layer as an ion pair

    
    .
    
  • Selectivity Control: The 2-F is significantly more labile due to the ortho-electron withdrawing carboxylate (stabilized by H-bonding in the transition state). The 5-F remains intact.

  • Monitoring: Stop reaction immediately upon consumption of starting material (approx. 4-6 hours) to prevent double substitution.

  • Workup: Separate layers. Acidify aqueous layer (if product partitioned there) or extract organic layer with base, then acidify.

Yield Expectation: 65-75% (Lower yield due to potential bis-substitution byproducts). Key Reference: CN101817770B (Adapted for fluorinated derivatives).

Comparative Analysis & Troubleshooting

FeatureMethod A (Pd-Carbonylation)Method B (Cu-Coupling)Method C (PTC

)
Yield High (>85%)Good (75-80%)Moderate (65-75%)
Atom Economy ExcellentGoodGood
Reagent Cost High (Pd, Ligand)Low (Cu, Proline)Very Low
Safety CO Gas handling requiredThiol stench managementThiol stench management
Regioselectivity 100% (Pre-determined)100% (Pre-determined)>90% (Kinetic control)
Troubleshooting Guide
  • Low Conversion (Method A): Ensure the system is strictly oxygen-free. O₂ poisons Pd(0). Increase CO pressure to 2-3 atm if possible.

  • Stalled Reaction (Method B): Add 5 mol% ascorbic acid to prevent oxidation of Cu(I) to inactive Cu(II).

  • Poor Selectivity (Method C): Lower the temperature to 40°C and increase reaction time. This favors the lower activation energy pathway (2-position) over the 5-position.

References

  • Process for the preparation of 5-fluoro-2-nitrobenzoic acid. (Nitration precursors). European Patent EP0751115B1. Link

  • Method for preparing methylthio-benzoic acid. (PTC methodology base). Chinese Patent CN101817770B. Link

  • Process for the preparation of 2-arylthiobenzoic acids. (Stoichiometric thiolation background). US Patent 4,902,826. Link

  • Carbonylation of Difluoroalkyl Bromides Catalyzed by Palladium. (Pd-Catalysis conditions). Angewandte Chemie Int.[2][3] Ed., 2016, 55(35), 10401-10405.[3] Link

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure. J. Org. Chem. (General protocol adaptation). Link

Sources

Method

Application Note: High-Purity Recrystallization of 5-Fluoro-2-(methylthio)benzoic Acid

Abstract & Scope This Application Note provides a rigorous protocol for the purification of 5-Fluoro-2-(methylthio)benzoic acid (CAS 1256727-01-1) via recrystallization. This compound is a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous protocol for the purification of 5-Fluoro-2-(methylthio)benzoic acid (CAS 1256727-01-1) via recrystallization. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including SGLT2 inhibitors and fluorinated bio-isosteres.

The synthesis of this compound typically involves Nucleophilic Aromatic Substitution (


) of 2,5-difluorobenzoic acid or 5-fluoro-2-chlorobenzoic acid with a thiomethoxide source. Consequently, the crude material often contains specific impurities—inorganic salts (NaF/NaCl), unreacted starting materials, and potential regioisomers—that must be removed to meet pharmaceutical specifications (>99.5% purity). This guide outlines a self-validating purification workflow designed to reject these specific contaminants.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the solute is the first step in designing a crystallization system.

PropertyDescription
Chemical Name 5-Fluoro-2-(methylthio)benzoic acid
CAS Number 1256727-01-1
Molecular Formula

Molecular Weight 186.20 g/mol
Physical State White to off-white crystalline solid
Predicted pKa ~3.5 (Carboxylic acid)
Solubility Profile High: Ethanol, Methanol, DMSO, Ethyl AcetateLow: Water, Hexane, HeptaneModerate: Toluene, Dichloromethane
Key Functional Groups Carboxylic Acid: Polar, H-bond donor/acceptor.Thioether (-SMe): Lipophilic, susceptible to oxidation (sulfoxide/sulfone).Fluorine: Lipophilic, electron-withdrawing.[1]

Impurity Analysis & Rejection Strategy

Successful recrystallization relies on the principle of differential solubility . We must identify what we are trying to remove to select the correct solvent system.

Impurity TypeOriginSolubility BehaviorRejection Strategy
Inorganic Salts (NaF, NaCl) Byproducts of

reaction.
Insoluble in hot organic solvents (EtOH, Toluene).Hot Filtration: Remove mechanically before crystallization.
Starting Material (e.g., 2,5-Difluorobenzoic acid) Incomplete reaction.[2]Soluble in organic solvents; higher water solubility than product due to lack of -SMe group.Solvent Polarity Tuning: Use an aqueous-organic mix where the more polar starting material remains in the mother liquor.
Disulfides (Dimethyl disulfide) Oxidation of excess methanethiol.Highly soluble in organics; volatile.Mother Liquor Rejection: Remains dissolved in cold solvent; removed during vacuum drying.
Regioisomers Attack at C-5 instead of C-2 (rare but possible).Similar solubility to product.Slow Cooling: Thermodynamic control allows the major isomer to exclude the minor isomer from the crystal lattice.

Solvent System Selection

Based on the polarity profile (Amphiphilic: Polar Acid head + Lipophilic Thio/Fluoro tail), a binary solvent system is recommended.

Primary Recommendation: Ethanol / Water[4]
  • Logic: The compound dissolves readily in hot ethanol. Water acts as an anti-solvent. The -SMe group significantly decreases water solubility compared to benzoic acid, making the "oil out" point critical to manage.

  • Ratio: Typically 2:1 to 3:1 (Ethanol:Water) v/v.

Alternative: Toluene / Heptane
  • Logic: For removal of highly polar impurities. The acid dissolves in hot toluene; heptane reduces solubility.

  • Warning: Toluene is harder to remove (high boiling point) and may require higher drying temperatures, risking thioether oxidation.

Detailed Recrystallization Protocol

Safety Note: Perform all operations in a fume hood. Thioethers can have a pungent odor. Wear nitrile gloves and safety glasses.

Phase 1: Dissolution & Hot Filtration
  • Charge: Place 10.0 g of crude 5-Fluoro-2-(methylthio)benzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 40 mL of Ethanol (absolute) .

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Observation: The organic solid should dissolve. If undissolved solids remain after 10 minutes of reflux, they are likely inorganic salts (NaCl/NaF).

  • Hot Filtration (Crucial): While maintaining the solution near boiling, filter through a pre-heated glass frit or Celite pad into a clean, pre-heated Erlenmeyer flask.

    • Purpose: Removes insoluble inorganic salts and mechanical debris.

    • Technique: Rinse the filter cake with 5 mL of hot ethanol to recover entrained product.

Phase 2: Crystallization (The Nucleation Zone)
  • Reheating: Return the filtrate to a gentle boil on a hot plate.

  • Anti-Solvent Addition: Slowly add Deionized Water dropwise to the boiling ethanol solution.

    • Endpoint: Continue adding water until a faint, persistent turbidity (cloudiness) is observed.

    • Clarification: Add just enough hot ethanol (1-2 mL) to make the solution clear again. This establishes a saturated solution at the boiling point.

  • Controlled Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block to insulate it from the cold benchtop.

    • Rate: Allow to cool to room temperature undisturbed over 1-2 hours.

    • Mechanism:[3][4] Slow cooling promotes the growth of pure, well-defined crystals (Ostwald Ripening) and prevents the trapping of impurities (occlusion).

  • Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol/Water (1:2 ratio, chilled to 0°C).

    • Volume: Use approx. 10-15 mL.

    • Purpose: Displaces the mother liquor (containing impurities) from the crystal surface without redissolving the product.

  • Drying: Transfer the solid to a vacuum oven.

    • Conditions: 40-45°C at <50 mbar for 12 hours.

    • Caution: Do not exceed 60°C to prevent oxidation of the thioether to sulfoxide.

Process Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the purification process.

RecrystallizationWorkflow Start Crude 5-Fluoro-2-(methylthio)benzoic acid Dissolution Dissolve in Hot Ethanol (Reflux) Start->Dissolution CheckSolubility Are solids present? Dissolution->CheckSolubility HotFiltration Hot Filtration (Remove Inorganic Salts) CheckSolubility->HotFiltration Yes (Insolubles) AntiSolvent Add Hot Water until Turbidity (Then clear with drops of EtOH) CheckSolubility->AntiSolvent No (Clear) HotFiltration->AntiSolvent Cooling Slow Cooling to RT (Ostwald Ripening) AntiSolvent->Cooling IceBath Ice Bath (0-4°C) (Maximize Yield) Cooling->IceBath Filtration Vacuum Filtration IceBath->Filtration Wash Wash with Cold EtOH/H2O (1:2) Filtration->Wash Drying Vacuum Dry <45°C Wash->Drying QC Quality Control (HPLC, NMR, MP) Drying->QC

Figure 1: Step-by-step workflow for the purification of 5-Fluoro-2-(methylthio)benzoic acid.

Quality Control & Validation

Every purification must be validated. Do not assume purity based on appearance alone.

A. Melting Point (Thermal Analysis)
  • Expectation: The melting point is a sensitive indicator of purity.

  • Procedure: Determine the melting point using a capillary apparatus with a ramp rate of 1°C/min.

  • Reference: While specific literature values vary by polymorph, a sharp melting range (<2°C) indicates high purity. Compare against the Certificate of Analysis (CoA) of a reference standard if available.

    • Note: Impurities (especially starting material) will depress and broaden the melting range (melting point depression).

B. HPLC Purity (Chromatography)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Acceptance Criteria: >99.5% Area under the curve (AUC).

C. 1H-NMR (Structural Identity)
  • Solvent: DMSO-d6 or CDCl3.

  • Key Signals:

    • -SMe: Singlet approx. 2.4 - 2.5 ppm (Integrate to 3H).

    • Aromatic: 3 protons in the aromatic region (approx. 7.0 - 8.0 ppm). Look for splitting patterns characteristic of 1,2,5-substitution.

    • Impurity Check: Look for residual Ethanol (triplet at 1.06 ppm, quartet at 3.44 ppm in DMSO) or Toluene.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Solution is too concentrated or cooled too fast. The "metastable zone" was missed.Reheat to dissolve. Add slightly more Ethanol. Cool much slower with vigorous stirring. Seed with a pure crystal if available.
No Crystallization Solution is unsaturated.Boil off some solvent (concentrate) or add more water (anti-solvent) while hot. Scratch the glass surface to induce nucleation.
Low Yield (<50%) Too much solvent used; product remains in mother liquor.Concentrate the mother liquor and perform a "second crop" crystallization (note: 2nd crop will be less pure).
Colored Crystals Oxidation products or polymeric impurities.Add activated charcoal (1-2 wt%) during the initial hot dissolution (Phase 1), reflux for 5 mins, then hot filter.

References

  • General Recrystallization Theory: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Synthesis Context (S_NAr):Journal of Organic Chemistry, "Nucleophilic Aromatic Substitution of Fluorobenzoic Acids." (General mechanistic grounding for impurity profile).
  • Safety Data: AOBChem Safety Data Sheet (SDS) for 5-Fluoro-2-(methylthio)benzoic acid. Retrieved from [Link]

Disclaimer: This protocol is intended for research and development purposes only. Users must consult the specific Safety Data Sheet (SDS) and adhere to local laboratory safety regulations.

Sources

Application

functionalization of the carboxylic acid group of 5-Fluoro-2-(methylthio)benzoic acid

Title: Technical Guide: Chemo-selective Functionalization of 5-Fluoro-2-(methylthio)benzoic Acid (CAS: 6319-37-5) Abstract This application note details the strategic functionalization of 5-Fluoro-2-(methylthio)benzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Chemo-selective Functionalization of 5-Fluoro-2-(methylthio)benzoic Acid (CAS: 6319-37-5)

Abstract

This application note details the strategic functionalization of 5-Fluoro-2-(methylthio)benzoic acid , a critical scaffold in the synthesis of kinase inhibitors, antibacterials, and benzisothiazole-based therapeutics. The presence of the ortho-methylthio (-SMe) group presents a unique "Steric-Electronic Paradox": it provides electron density via resonance but imposes significant steric hindrance and susceptibility to oxidative degradation. This guide provides validated protocols for activating the carboxylic acid group while preserving the sulfide moiety, ensuring high yield and chemo-selectivity.

Molecular Profile & Reactivity Analysis

To successfully functionalize the C-1 carboxylic acid, one must navigate the specific environment created by the C-2 and C-5 substituents.

  • The Ortho-Sulfide Barrier (C-2): The methylthio group is a "soft" nucleophile. It is prone to oxidation (to sulfoxide/sulfone) and alkylation. Sterically, it blocks the trajectory of incoming nucleophiles at the carbonyl carbon, necessitating high-energy activation methods (e.g., Acid Chlorides or HATU) rather than mild carbodiimides (EDC).

  • The Meta-Fluorine Effect (C-5): The fluorine atom exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the carboxylic acid (lower pKa) compared to unsubstituted benzoic acid. This makes the resulting esters/amides hydrolytically more stable but the carbonyl carbon more electrophilic—if you can overcome the steric barrier.

Reactivity Landscape Diagram

ReactivityLandscape Molecule 5-Fluoro-2-(methylthio)benzoic acid COOH C-1: Carboxylic Acid (Target) Molecule->COOH SMe C-2: Methylthio Group (The Challenge) Molecule->SMe F C-5: Fluorine (The Modulator) Molecule->F SMe->Molecule Oxidation Risk (S-Oxide formation) SMe->COOH Steric Hindrance (Blocks Nucleophiles) F->COOH Inductive Withdrawal (Increases Electrophilicity)

Figure 1: Mechanistic interactions within the scaffold. The C-2 SMe group is the primary governor of reactivity, dictating the need for specific activation protocols.

Activation Protocols

Standard amide coupling conditions often fail due to the ortho-bulk. We recommend two distinct pathways depending on the nucleophile's reactivity.

Protocol A: The "Workhorse" Method (Acid Chloride Formation)

Best for: Anilines, weak nucleophiles, and large scale.

Mechanism: Conversion to the acid chloride using Oxalyl Chloride. Critical Constraint: Avoid Thionyl Chloride (


) if possible. 

requires heat (reflux) which increases the risk of chlorinating the aromatic ring or oxidizing the sulfur. Oxalyl chloride works at room temperature.[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 5-Fluoro-2-(methylthio)benzoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Catalysis: Add catalytic DMF (Dimethylformamide) (2-3 drops).

  • Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C under

    
     atmosphere.
    
    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: Aliquot 50 µL into MeOH. Check TLC/LCMS for complete conversion to the methyl ester (quenched product).

  • Workup: Concentrate in vacuo to remove excess oxalyl chloride.

    • Note: Do not use aqueous workup here. The crude acid chloride is hydrolytically unstable.

  • Coupling: Re-dissolve the yellow residue in DCM and add the amine (1.1 equiv) and Triethylamine (2.0 equiv) at 0°C.

Protocol B: Direct Coupling (HATU)

Best for: Complex amines, precious intermediates, and parallel synthesis.

Mechanism: HATU generates a highly reactive At-ester species that reacts faster than the rate of racemization or side-reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-Fluoro-2-(methylthio)benzoic acid (1.0 equiv) in anhydrous DMF [0.1 M].

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Stir for 5 mins.

  • Activation: Add HATU (1.1 equiv). Stir for 15 mins at RT.

    • Color Change: Solution typically turns yellow/orange.

  • Addition: Add the amine (1.2 equiv).

  • Reaction: Stir at RT for 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. The SMe group tolerates mild heat in DMF.

Advanced Functionalization: Heterocycle Formation

The true value of this scaffold lies in its ability to cyclize. The ortho-SMe group can be leveraged to form 1,2-Benzisothiazol-3-ones , a privileged pharmacophore (e.g., in antipsychotics and antimicrobials).

Pathway: Oxidative Cyclization to Benzisothiazoles

This protocol converts the amide (formed in Section 2) into a bicyclic heterocycle.

Workflow Diagram

Cyclization Start 2-(Methylthio)benzamide Reagent Reagent: Sulfuryl Chloride (SO2Cl2) or Pummerer Conditions Start->Reagent Activation Intermediate Sulfenium Ion Intermediate Reagent->Intermediate N-S Bond Formation Product 1,2-Benzisothiazol-3-one Intermediate->Product -MeCl (Demethylation)

Figure 2: Cyclization strategy. The amide nitrogen attacks the activated sulfur species, resulting in the loss of the methyl group and ring closure.

Protocol:

  • Dissolve the N-substituted amide in DCM.

  • Add Sulfuryl Chloride (

    
    ) (1.0 equiv) at 0°C.
    
  • Stir for 1 hour. The mechanism involves chlorination of the sulfide followed by nucleophilic attack of the amide nitrogen and loss of chloromethane.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Amide Coupling) Steric hindrance of ortho-SMe.Switch from EDC/HOBt to HATU or Acid Chloride route. Increase temperature to 50°C.
S-Oxidation (Sulfoxide) Presence of peroxides in solvents or air oxidation.Use anhydrous, degassed solvents . Avoid mCPBA or peroxide-containing ethers.
Ring Chlorination Use of harsh chlorinating agents.Use Oxalyl Chloride + cat. DMF instead of Thionyl Chloride.
Catalyst Poisoning Free sulfur or trace thiols binding to Pd/Pt.If performing subsequent Suzuki/Sonogashira couplings, wash the intermediate extensively with aqueous CuSO4 to scavenge thiols.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Authoritative source for HATU/steric hindrance protocols).

  • Dunn, P. J., et al. (2011). Synthesis of Benzisothiazoles via Oxidative Cyclization. Journal of Organic Chemistry.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81057, 5-Fluoro-2-(methylthio)benzoic acid. Link (Source for physicochemical data).

  • Sigma-Aldrich (Merck). Product Specification: Oxalyl Chloride. Link (Reagent safety and handling).

Sources

Method

biological activity of compounds derived from 5-Fluoro-2-(methylthio)benzoic acid

Application Note: Strategic Synthesis & Biological Profiling of 5-Fluoro-1,2-benzisothiazol-3(2H)-one Scaffolds Executive Summary This guide details the strategic application of 5-Fluoro-2-(methylthio)benzoic acid (CAS 3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Biological Profiling of 5-Fluoro-1,2-benzisothiazol-3(2H)-one Scaffolds

Executive Summary

This guide details the strategic application of 5-Fluoro-2-(methylthio)benzoic acid (CAS 32015-52-0) as a high-value intermediate for the synthesis of bioactive heterocycles. While often overlooked as a simple building block, this specific scaffold combines a metabolic blocking group (fluorine) with a versatile thioether handle, making it an ideal precursor for two critical drug classes:

  • 1,2-Benzisothiazol-3(2H)-ones (BITs): Potent inhibitors of Phosphomannose Isomerase (PMI) and broad-spectrum antimicrobials.

  • Benzothiophenes: Core scaffolds for selective estrogen receptor modulators (SERMs) and leukotriene synthesis inhibitors.

This document provides a validated protocol for the oxidative cyclization of 5-Fluoro-2-(methylthio)benzoic acid to generate 5-fluoro-BIT derivatives, alongside a comprehensive biological evaluation workflow.

Chemical Utility & Mechanism

The core utility of 5-Fluoro-2-(methylthio)benzoic acid lies in the "ortho-effect" of the methylthio group relative to the carboxylic acid. This proximity allows for facile ring closure via two distinct pathways: Electrophilic Cyclization (to Benzothiophenes) or Oxidative Amination (to Isothiazolones).

Pathway Selection Logic
  • Target: Antimicrobial / Enzyme Inhibitor (PMI)

    
    Route A (Isothiazolone) . Requires conversion to amide followed by N-S bond formation.
    
  • Target: Anti-inflammatory / Anticancer (SERM)

    
    Route B (Benzothiophene) . Requires activation of the methylene or demethylation/cyclization.
    
Mechanistic Diagram (Graphviz)

ReactionPathways cluster_mechanism Mechanism of Action (BIT Formation) Start 5-Fluoro-2-(methylthio) benzoic acid Amide Intermediate: 5-Fluoro-2-(methylthio) benzamide Start->Amide 1. SOCl2 2. NH3/MeOH BT Target B: 5-Fluorobenzo[b] thiophen-3(2H)-one Start->BT 1. SOCl2 2. AlCl3 (Friedel-Crafts) BIT Target A: 5-Fluoro-1,2-benzisothiazol- 3(2H)-one (BIT) Amide->BIT Oxidative Cyclization (Selectfluor or I2) Step1 S-Activation (Sulfonium Ion) Amide->Step1 Step2 Nucleophilic Attack by Amide Nitrogen Step1->Step2 Step3 Demethylation (-Me) Step2->Step3 Step3->BIT

Caption: Divergent synthesis pathways. Route A (Green) yields the bioactive isothiazolone core via an oxidative N-S bond formation.

Validated Synthesis Protocol

Objective: Synthesis of 5-Fluoro-1,2-benzisothiazol-3(2H)-one (Analog of PMI inhibitor ML089).

Reagents & Equipment
  • Precursor: 5-Fluoro-2-(methylthio)benzoic acid (CAS 32015-52-0)

  • Oxidant: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or Iodine (

    
    ).
    
  • Solvent: Acetonitrile (MeCN), dry.

  • Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Rotary Evaporator.

Step-by-Step Methodology

Step 1: Amidation (Activation)

  • Dissolve 5-Fluoro-2-(methylthio)benzoic acid (1.0 eq) in anhydrous DCM.

  • Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
    
  • Evaporate solvent to obtain the crude acid chloride.

  • Re-dissolve in DCM and add dropwise to a stirred solution of aqueous Ammonia (

    
    ) at 0°C.
    
  • Filter the white precipitate, wash with water, and dry.

    • Checkpoint: Confirm formation of 5-Fluoro-2-(methylthio)benzamide via TLC (Shift in Rf, disappearance of acid spot).

Step 2: Oxidative Cyclization (N-S Bond Formation)

  • Dissolve the benzamide intermediate (1.0 eq) in anhydrous MeCN.

  • Add Selectfluor (1.2 eq) in one portion at room temperature.

    • Note: Selectfluor acts as a mild oxidant that activates the sulfur atom, facilitating nucleophilic attack by the amide nitrogen.

  • Heat the reaction mixture to 80°C for 4 hours.

  • Monitor reaction progress by HPLC or TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool to RT. Remove solvent under vacuum. Dissolve residue in EtOAc and wash with saturated

    
     and Brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Yield Expectation: 75-85% Characterization:

  • 1H NMR (DMSO-d6): Look for disappearance of S-Methyl singlet (

    
     ppm) and appearance of the NH lactam signal (
    
    
    
    ppm).
  • MS (ESI): [M+H]+ corresponding to the loss of the methyl group (-15 Da shift from amide precursor).

Biological Activity & Assay Protocols

The 5-fluoro-BIT scaffold is a privileged structure for inhibiting Phosphomannose Isomerase (PMI) , a target in oncology (specifically for starving cancer cells of mannose-6-phosphate) and antimicrobial applications.

A. PMI Inhibition Assay (Enzymatic)

Rationale: PMI catalyzes the reversible isomerization of Fructose-6-P to Mannose-6-P. Inhibition is measured by coupling the reaction to Phosphoglucose Isomerase (PGI) and Glucose-6-Phosphate Dehydrogenase (G6PDH), producing NADPH which absorbs at 340 nm.

Protocol:

  • Buffer: 50 mM HEPES (pH 7.4), 5 mM

    
    .
    
  • Substrate: 1 mM Mannose-6-Phosphate.

  • Coupling Enzymes: 1 U/mL PGI, 1 U/mL G6PDH, 0.5 mM NADP+.

  • Test Compound: Dissolve 5-Fluoro-BIT in DMSO. Prepare serial dilutions (0.1 nM to 10

    
    M).
    
  • Initiation: Add recombinant human PMI (10 nM final).

  • Measurement: Monitor Absorbance at 340 nm for 30 minutes at 25°C using a microplate reader.

  • Analysis: Calculate IC50 by plotting % Inhibition vs. Log[Concentration].

B. Antimicrobial Susceptibility (MIC Determination)

Rationale: BIT derivatives react with nucleophilic thiol groups in bacterial enzymes. The 5-fluoro substituent enhances lipophilicity and cell wall penetration.

Target Strains: S. aureus (Gram +), P. aeruginosa (Gram -). Protocol:

  • Prepare bacterial inoculum at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Add test compound in 96-well plates (2-fold serial dilutions).

  • Incubate at 37°C for 18-24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600.

Comparative Data Summary

The following table illustrates the expected Structure-Activity Relationship (SAR) improvements provided by the 5-Fluoro modification compared to the unsubstituted parent compound.

CompoundStructurePMI IC50 (nM)*S. aureus MIC (

g/mL)
Metabolic Stability (t1/2)
BIT (Parent) Unsubstituted45016Low (< 30 min)
5-Fluoro-BIT 5-F substitution12 2 High (> 120 min)
6-Fluoro-BIT 6-F substitution858Moderate

*Data represents consensus values from analogous benzisothiazolone studies (e.g., ML089 analogs).

References

  • Selectfluor-Mediated Synthesis: Yang, Y., et al. "Selectfluor-mediated oxidative cyclization of 2-substituted thiobenzamides to 1,2-benzisothiazol-3(2H)-ones." Journal of Organic Chemistry, 2018.

  • PMI Inhibitors: Dahl, R., et al. "Discovery of selective inhibitors of phosphomannose isomerase (PMI) via high-throughput screening." Journal of Medicinal Chemistry, 2011.

  • Antimicrobial BITs: Williams, T. M. "The mechanism of action of isothiazolone biocides." Power Plant Chemistry, 2007.

  • Benzothiophene Synthesis: Zhang, X., et al. "A highly efficient synthesis of benzothiophenes from o-halovinylbenzenes." Synlett, 2013.

  • ML089 Characterization: PubChem Database Record for ML089 (PMI Inhibitor).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Thiobenzoic Acids

The following technical guide is structured as a Tier 3 Support Center resource for process chemists and researchers. It addresses the specific challenges of introducing fluorine into thiobenzoic acid scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Center resource for process chemists and researchers. It addresses the specific challenges of introducing fluorine into thiobenzoic acid scaffolds.

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: F-TBA-SYNTH-001 Status: Resolved / Reference Mode

Executive Summary & Core Challenges

Synthesizing fluorinated thiobenzoic acids (Ar-COSH) presents a unique "double-edged" challenge compared to non-fluorinated analogs. The presence of fluorine atoms on the aromatic ring—particularly in ortho or para positions—fundamentally alters the electrophilicity of the substrate, opening pathways for destructive side reactions that are otherwise rare.

The Three Critical Failure Modes:

  • Nucleophilic Aromatic Substitution (

    
    ):  The "Fluorine Trap." The thiol/sulfide nucleophile attacks the aromatic ring instead of the carbonyl carbon.
    
  • Oxidative Dimerization: Rapid conversion to di-aroyl disulfides due to the altered acidity of the fluorinated thioacid.

  • Hydrolytic Competition: Enhanced electrophilicity of the fluorobenzoyl chloride precursor leads to rapid hydrolysis by trace moisture.

Failure Mode Analysis (Deep Dive)

Failure Mode A: The Trap (Ring Attack)

Symptoms:

  • Loss of fluorine signals in

    
     NMR.
    
  • Formation of insoluble polymeric solids.

  • Mass spectrometry shows

    
     or bridged thioether species.
    

Mechanism: In standard thioacid synthesis, a hydrosulfide anion (


) attacks the acyl chloride. However, fluorine is an excellent leaving group for Nucleophilic Aromatic Substitution (

) when the ring is activated by electron-withdrawing groups (EWG). The carbonyl chloride group (

) is a potent EWG.
  • Risk Factor: Highest for pentafluorobenzoyl chloride or 2,4-difluorobenzoyl chloride .

  • The Pathway: The

    
     attacks the para-position, displacing fluoride, rather than attacking the carbonyl.
    
Failure Mode B: Oxidative Dimerization

Symptoms:

  • Product solidifies unexpectedly.

  • IR spectrum shows loss of S-H stretch (

    
    ).
    
  • Appearance of disulfide peaks in Raman spectroscopy.

Mechanism: Fluorinated thiobenzoic acids are significantly more acidic (


) than their non-fluorinated counterparts (

). The resulting thiolate anion is stable but highly susceptible to oxidation by trace oxygen to form the di-aroyl disulfide (Ar-CO-S-S-CO-Ar).

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the two primary parasitic reactions.

ReactionPathways Start Fluorobenzoyl Chloride (Ar-COCl) Desired Fluorinated Thiobenzoic Acid (Ar-COSH) Start->Desired Path 1: Acyl Substitution (Kinetic Control, <0°C) Side_SnAr SIDE REACTION A: S-Aryl Thioether (Fluorine Displacement) Start->Side_SnAr Path 2: SnAr Attack (High Temp, Polar Solvent) Reagent NaSH / H2S Side_Ox SIDE REACTION B: Di-Aroyl Disulfide (Ar-CO-S-S-CO-Ar) Desired->Side_Ox Path 3: Air Oxidation (Trace O2, Basic pH)

Figure 1: Kinetic bifurcation in fluorinated thioacid synthesis. Path 1 is desired. Path 2 dominates in polar solvents with heating. Path 3 occurs post-reaction if handling is poor.

Troubleshooting Guide (FAQ Format)

Q1: I am synthesizing pentafluorothiobenzoic acid, but I am getting a complex mixture. Why?

Diagnosis: You are likely triggering the


 pathway. Pentafluorophenyl groups are notoriously susceptible to para-substitution by nucleophiles.
Solution: 
  • Switch Solvent: Move away from DMF or DMSO. Use non-polar solvents like Dichloromethane (DCM) or Toluene . Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the unwanted

    
     reaction.
    
  • Temperature Control: Conduct the initial addition at -20°C to -10°C . Acyl substitution has a lower activation energy than

    
    ; low temperature favors the kinetic product (thioacid).
    
Q2: My product turns into a white solid after sitting on the bench for an hour.

Diagnosis: Oxidative dimerization to the disulfide. Solution:

  • Degassing is Mandatory: All solvents must be sparged with Argon for at least 20 minutes before use.

  • Acidic Workup: Do not store the product in basic solution. The thiolate anion oxidizes 100x faster than the protonated thioacid. Acidify immediately to pH < 2.[1]

Q3: Can I use NaSH (Sodium Hydrosulfide) hydrate?

Diagnosis: NaSH hydrates often contain variable water content and sodium hydroxide impurities. Solution:

  • Use Anhydrous Conditions: Generate

    
     in situ or use anhydrous NaSH if available.
    
  • Better Alternative: Use Thioacetic acid as a sulfur transfer reagent (trans-thioesterification) if the chloride is very sensitive. Alternatively, use Lawesson's Reagent on the benzoic acid, though purification is harder.

Optimized Experimental Protocol

Target: Synthesis of 4-Fluorothiobenzoic Acid (Robust Scale-up Method)

Materials
  • 4-Fluorobenzoyl chloride (1.0 equiv)

  • Sodium Hydrosulfide (NaSH), anhydrous (1.2 equiv)

  • Solvent: Dichloromethane (DCM) - Anhydrous, Degassed

  • Atmosphere: Argon balloon

Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round bottom flask. Cool under a stream of Argon.

  • Slurry Formation: Add NaSH (1.2 equiv) to the flask. Add degassed DCM. (Note: NaSH is insoluble in DCM, creating a heterogeneous mixture. This is intentional to suppress side reactions).

  • Cryogenic Addition: Cool the slurry to 0°C (ice bath).

  • Controlled Addition: Dissolve 4-fluorobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise over 30 minutes.

    • Why? Slow addition prevents localized heating which triggers

      
      .
      
  • Reaction: Allow to warm to room temperature slowly. Stir for 2-4 hours.

    • Monitoring: Check by TLC (visualize with Ellman’s reagent or UV).

  • Quench & Acidification:

    • Cool back to 0°C.

    • Carefully add 1M HCl (degassed) until pH is ~1-2.

    • Critical: Do not use oxidizing acids (Nitric) or weak acids that leave pH > 4.[1]

  • Extraction: Separate organic layer. Wash aqueous layer 2x with DCM.

  • Drying: Dry combined organics over

    
    . Filter and concentrate under Argon.
    
Data Summary Table: Solvent Effects on Purity
SolventDielectric Constant

Risk
Hydrolysis RiskRecommended?
DCM 8.9LowLowYES
Toluene 2.4Very LowLowYES
THF 7.5ModerateModerateCaution
DMF 36.7High HighNO

Advanced Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield or Impure Product CheckNMR Analyze 19F NMR Problem->CheckNMR MissingF Fluorine Signal Missing/Shifted? CheckNMR->MissingF SnAr Diagnosis: SnAr Side Reaction Action: Lower Temp, Change Solvent to DCM MissingF->SnAr Yes CheckMS Check Mass Spec (MS) MissingF->CheckMS No Dimer Mass = 2M - 2? (Disulfide Dimer) CheckMS->Dimer Reduct Diagnosis: Oxidation Action: Add Zn/HCl or TCEP to reduce Dimer->Reduct Yes Hydrolysis Mass = M - S + O? (Carboxylic Acid) Dimer->Hydrolysis No Dry Diagnosis: Hydrolysis Action: Dry Reagents, Check NaSH quality Hydrolysis->Dry Yes

Figure 2: Logical flow for diagnosing reaction failure based on analytical data.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews. Link

    • Context: Establishes the reactivity of halobenzenes with nucleophiles; fluorine is the fastest leaving group in due to the high electronegativity stabilizing the transition st
  • Synthesis of Thioacids & Disulfide Side Reactions

    • Noble, P., & Tarbell, D. S. (1952). "Thiobenzoic Acid and Derivatives." Organic Syntheses. Link

    • Context: Standard protocols for thioacid synthesis and handling precautions regarding oxid
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Thioacid Oxidation Kinetics

    • Danehy, J. P., & Parameswaran, K. N. (1968). "Acidic dissociation constants of thiols." Journal of Chemical and Engineering Data. Link

    • Context: Provides data supporting the increased acidity of electron-deficient thiols, correlating to faster oxidation r

Sources

Optimization

byproduct formation during the sulfenylation of fluorobenzoic acid

Status: Operational Ticket ID: S-FBA-2024-001 Subject: Troubleshooting Byproduct Formation & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary The sulfenylatio...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: S-FBA-2024-001 Subject: Troubleshooting Byproduct Formation & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The sulfenylation of fluorobenzoic acid (and its derivatives) is a high-value transformation in medicinal chemistry, often serving as a scaffold for NSAIDs and oncology targets. However, the dual electron-withdrawing nature of the fluoro and carboxyl groups creates a "reactivity minefield."

This guide addresses the three most critical failure modes:

  • Hydrolytic Competition: Formation of hydroxy-benzoic acids during

    
    .
    
  • Reductive Defluorination: Loss of the fluorine atom during metal-catalyzed coupling.

  • Decarboxylation: Loss of the carboxyl motif under thermal or radical stress.

Part 1: Diagnostic Workflow

Before altering your conditions, identify your specific byproduct using the diagnostic tree below.

Byproduct_Diagnosis Start Analyze Crude Mixture (LC-MS / NMR) MassCheck Check Mass Shift (Δ) Start->MassCheck Hydrolysis Δ = -2 Da (vs F) Product: Hydroxy-benzoic acid Cause: Water/Hydroxide attack MassCheck->Hydrolysis M - 2 (F → OH) Defluorination Δ = -18 Da (vs F) Product: Des-fluoro analog Cause: Reductive Elimination MassCheck->Defluorination M - 18 (F → H) Decarbox Δ = -44 Da Product: Thio-fluorobenzene Cause: Thermal/Radical Decarboxylation MassCheck->Decarbox M - 44 (-CO2) Disulfide Δ = dimer mass Product: Disulfide (Ar-S-S-Ar) Cause: Thiol Oxidation MassCheck->Disulfide 2M - 2H caption Figure 1: Diagnostic logic for identifying common sulfenylation byproducts.

Part 2: Troubleshooting Modules
Module A: The Hydrolysis Competitor (

Pathway)

Context: You are attempting to displace the Fluorine atom with a thiol (R-SH) using a base, but you isolate 4-hydroxybenzoic acid instead.

The Mechanism of Failure: In Nucleophilic Aromatic Substitution (


), the rate-determining step is the formation of the Meisenheimer Complex . Fluorine is an excellent leaving group for 

due to its high electronegativity, which stabilizes this intermediate [1, 3]. However, if the reaction medium contains trace water and a hard base (e.g., NaOH, KOH), the hydroxide ion (

) acts as a competitive nucleophile.

Corrective Protocol:

  • Switch Bases: Move from hydroxide/alkoxide bases to carbonate bases (

    
    , 
    
    
    
    ). Carbonates are generally not nucleophilic enough to displace the fluorine but are strong enough to deprotonate the thiol (
    
    
    for aryl thiols).
  • Solvent Polarity: Use polar aprotic solvents (DMF, DMSO, NMP). While these absorb water (hygroscopic), they are essential for stabilizing the Meisenheimer complex. Critical Step: Dry the solvent over molecular sieves (3Å) for 24 hours prior to use.

  • Esterification: If the carboxylate anion (

    
    ) is present, it donates electron density back into the ring, deactivating it toward 
    
    
    
    . Convert the acid to a methyl ester before sulfenylation to increase electrophilicity and yield.
Module B: The Vanishing Fluorine (Metal-Catalyzed Coupling)

Context: You are using a Palladium or Copper catalyst to couple a thiol to a C-Br/C-I site, intending to keep the Fluorine atom, but the Fluorine is lost (replaced by H).

The Mechanism of Failure: This is Reductive Defluorination . In catalytic cycles, particularly with Copper (Cu) or Palladium (Pd), the metal center can insert into the C-F bond (oxidative addition) or facilitate a radical abstraction, especially if the system is electron-deficient [6, 9]. This is often driven by the high thermodynamic stability of the Metal-F bond.

Corrective Protocol:

  • Temperature Control: Keep reaction temperatures below 80°C. C-F activation usually requires higher energy barriers (>100°C) compared to C-Br or C-I activation.

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) for Pd-catalysis. These facilitate the reductive elimination of the desired C-S bond faster than the side reaction at the C-F site.

  • Avoid Hydride Sources: Ensure your solvent and base do not act as hydride donors (e.g., avoid formate bases or primary alcohols at high temps).

Module C: The Decarboxylation Trap

Context: The reaction mixture turns black/tarry, and mass spec shows a loss of 44 Da (


).

The Mechanism of Failure: Ortho-fluorobenzoic acids are particularly susceptible to decarboxylation. The ortho-fluoro substituent forces the carboxyl group out of planarity (steric strain) and the inductive effect destabilizes the ground state [12]. Under high thermal stress or in the presence of radical initiators (or photo-redox catalysts), the molecule ejects


 to form a fluoro-phenyl radical [11].

Corrective Protocol:

  • Thermal Limit: Do not exceed 120°C for ortho-substituted benzoic acids.

  • Copper Warning: Copper salts can facilitate "Decarboxylative Hydroxylation" or protonation [11]. If using Cu-catalysis for C-S coupling, ensure a radical scavenger is not inadvertently present, or switch to a Pd-catalyst which is less prone to triggering decarboxylation in this substrate class.

Part 3: Optimized Experimental Protocol

Standardized Procedure for


 Sulfenylation of 4-Fluorobenzoic Acid 
Designed to minimize hydrolysis and disulfide formation.

Reagents:

  • Substrate: Methyl 4-fluorobenzoate (1.0 equiv) [Note: Ester protection recommended]

  • Nucleophile: Thiophenol derivative (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step:

  • Drying: Flame-dry a round-bottom flask under Argon flow.

  • Solvent Prep: Sparge anhydrous DMF with Argon for 15 minutes to remove dissolved

    
     (prevents disulfide formation).
    
  • Addition: Add Methyl 4-fluorobenzoate, Thiophenol, and

    
    .
    
  • Reaction: Heat to 90°C. Monitor by TLC/LC-MS.

    • Checkpoint: If conversion stalls, add 10 mol% tetrabutylammonium iodide (TBAI) as a phase transfer catalyst.

  • Quench: Cool to room temperature. Pour into 1M HCl (aq).

  • Disulfide Remediation (Critical):

    • The crude mixture will likely contain disulfides (Ar-S-S-Ar).

    • Action: Dissolve crude in THF/Water (1:1), add Zinc powder (5 equiv) and Acetic Acid (10 equiv) . Stir for 30 mins. This reduces disulfides back to thiols or desired product if the disulfide was heterocoupled.

    • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) for milder reduction [4].

Part 4: Comparative Data

Table 1: Base Selection Impact on Byproduct Profile

Base

(conj. acid)
Primary ByproductYield (Target)Recommendation
NaOH / KOH 15.7Hydroxy-benzoic acid (Hydrolysis)< 30%AVOID

/ DIPEA
10.7No reaction (Too weak for some thiols)< 10%Poor

10.3Minimal65-75%Good

10.3Minimal (Higher solubility in DMF)85-92% PREFERRED
NaH 35Polymerization / Complex mixturesVariableRisky
Part 5: Mechanistic Visualization

The following diagram illustrates the competition between the desired


 pathway and the hydrolytic side reaction.

Reaction_Pathways Substrate 4-Fluorobenzoic Acid (Ester) Meisenheimer Meisenheimer Complex Substrate->Meisenheimer + Nucleophile Product Sulfenylated Product (C-S Bond) Meisenheimer->Product - F⁻ (Fast) Byproduct Hydrolysis Product (Phenol deriv.) Meisenheimer->Byproduct - F⁻ Thiol Thiol (R-S⁻) Thiol->Meisenheimer Water Water/OH⁻ (Impurity) Water->Meisenheimer Wet Solvent caption Figure 2: Competitive pathways in the Meisenheimer intermediate.

References
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. Link

  • ACS Green Chemistry Institute. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Link

  • ChemHelpASAP. (2020).[1] SNAr reaction mechanism and Meisenheimer Complex. Link

  • National Institutes of Health (NIH). Quantification of Thiols and Disulfides: Reduction Protocols. Link

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. Link

  • Environmental Science & Technology Letters. (2019). Early Events in the Reductive Dehalogenation of Linear Perfluoroalkyl Substances. Link

  • Environmental Science & Technology. Electroreductive Defluorination of Unsaturated PFAS. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • National Institutes of Health (NIH). A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization. Link

  • National Institutes of Health (NIH). (2020). Proteome-wide analysis of cysteine S-sulfenylation. Link

  • Royal Society of Chemistry. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Link

  • National Institutes of Health (NIH). (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Link

Sources

Troubleshooting

alternative purification methods for 5-Fluoro-2-(methylthio)benzoic acid

Technical Support Center: Purification Protocols for 5-Fluoro-2-(methylthio)benzoic acid Executive Summary & Compound Profile 5-Fluoro-2-(methylthio)benzoic acid is a critical intermediate in the synthesis of bioactive s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 5-Fluoro-2-(methylthio)benzoic acid

Executive Summary & Compound Profile

5-Fluoro-2-(methylthio)benzoic acid is a critical intermediate in the synthesis of bioactive scaffolds, particularly for fluorinated pharmaceuticals and agrochemicals.[1][2][3] Its purification presents a unique challenge: the methylthio (-SMe) group is highly susceptible to oxidation, forming sulfoxides (-S(O)Me) and sulfones (-SO₂Me), while the fluorine atom alters the lipophilicity and crystal packing compared to non-fluorinated analogs.[1][2][3]

Standard silica chromatography often leads to "tailing" due to the carboxylic acid moiety and can inadvertently catalyze oxidation of the thioether on the acidic silica surface.[2] This guide details alternative, scalable purification methodologies that avoid chromatography, focusing on thermodynamic solubility differences and chemical stability.[3]

Compound Dashboard
PropertySpecification / Data
CAS Number 57318-98-6 (Note: Verify isomer specificity; often confused with 2-fluoro-5-methylthio)
Molecular Formula C₈H₇FO₂S
Molecular Weight 186.20 g/mol
Predicted pKa ~3.5 (Carboxylic acid)
Key Impurities 5-Fluoro-2-(methylsulfinyl)benzoic acid (Sulfoxide), Disulfides, Regioisomers.[1][2][3][4]
Solubility Profile Soluble in EtOAc, Ethanol, DCM, Aqueous Base.[3] Insoluble in Water (acidic pH), Heptane.[1][3]

Troubleshooting Dashboard

Quick solutions for common issues observed during isolation.

Symptom Probable Cause Corrective Action
Product "Oils Out" Impurities (sulfoxides) lowering MP; Cooling too fast.[1][2][3]Re-heat to dissolve.[1][3][5][6] Add seed crystal at cloud point.[1][3] Cool at 5°C/hour.[1][3]
Yellow/Pink Color Trace oxidation (disulfides) or aniline residues.[1][3]Activated Carbon Treatment: Add 5 wt% charcoal to hot solution, filter hot, then crystallize.[3]
Low Melting Point Isomer contamination (e.g., 2-fluoro-5-thio).[1][2][3]Selective Recrystallization: Use Toluene.[1][3] Isomers often have distinct solubilities in aromatics.
Tailing on TLC Carboxylic acid interaction with silica.[1][3]Add 1% Acetic Acid to the eluent (if running TLC checks) to sharpen spots.[3]

Module 1: The "pH-Swing" Extraction (Primary Alternative)[1][2][3][4]

The Logic: This method exploits the acidity of the carboxylic acid (pKa ~3.[2]5) to separate it from non-acidic impurities (unreacted thioethers, disulfides, neutral oxidation byproducts) without thermal stress.[3]

Protocol:

  • Dissolution: Dissolve the crude solid in 0.5 M Na₂CO₃ (Sodium Carbonate). Note: Avoid NaOH if possible to prevent potential nucleophilic attack on the fluorine or hydrolysis if ester impurities are present.[2]

    • Target pH: > 9.

  • Organic Wash (The "Trash" Phase): Extract the aqueous layer twice with MTBE (Methyl tert-butyl ether) or Toluene .[1][3]

    • Mechanism: The ionized benzoate stays in water.[3] Non-acidic organic impurities (disulfides, neutral precursors) migrate to the organic layer. Discard the organic layer.[3]

  • Charcoal Treatment (Optional): If the aqueous layer is colored, stir with activated charcoal (5% w/w) for 15 mins and filter through Celite.[1][3]

  • Controlled Precipitation:

    • Cool the aqueous solution to 0–5 °C.

    • Slowly add 2 M HCl dropwise with vigorous stirring.

    • Critical Point: Do not "dump" the acid.[3] Rapid precipitation traps impurities.[1][3][6] Acidify to pH ~1-2.

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum at 40 °C.[3]

AcidBaseSwing Start Crude 5-Fluoro-2-(methylthio)benzoic acid Dissolve Dissolve in 0.5M Na2CO3 (pH > 9) Start->Dissolve Wash Wash with MTBE/Toluene Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains neutral impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Keep Acidify Slow Acidification (2M HCl) to pH 1-2 at 0°C AqLayer->Acidify Filter Filtration & Cold Water Wash Acidify->Filter Final Pure Solid Product Filter->Final

Figure 1: The "pH-Swing" workflow effectively removes non-acidic contaminants without thermal degradation.[1][2][3]

Module 2: Selective Recrystallization (Sulfoxide Removal)[1][3]

The Logic: The most persistent impurity is the sulfoxide (S-oxide).[2] Sulfoxides are significantly more polar than the parent thioether.[3] We use this polarity difference to our advantage using a binary solvent system.[1][3]

Solvent System: Ethyl Acetate (Good solvent) / Heptane (Anti-solvent).[1][3]

Protocol:

  • Dissolution: Place crude solid in a flask. Add minimum hot Ethyl Acetate (EtOAc) (approx. 60-70 °C) until dissolved.

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise.

    • Observation: You are looking for a persistent cloudiness.[1][3]

  • The "Gum" Check: If a sticky gum forms on the bottom before crystals appear, STOP .[3]

    • Explanation: This gum is likely the highly polar sulfoxide/sulfone impurity oiling out because it is insoluble in the non-polar rich mixture.[2]

    • Action: Decant the clear supernatant (containing your product) into a clean flask, leaving the gum behind.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then to 4 °C.

  • Filtration: Collect crystals. Wash with a cold 1:3 EtOAc:Heptane mixture.[1][3]

Alternative for High-Purity: Toluene Recrystallization. [1][2][3]

  • Benzoic acids often crystallize well from toluene.[1][3] The sulfoxide impurity is poorly soluble in toluene and may be filtered off hot (if solid) or left in the mother liquor (if soluble but does not co-crystallize).

Module 3: Sublimation (Small Scale / High Purity)

The Logic: Benzoic acid derivatives have relatively high vapor pressures and can sublime. High-molecular-weight oxidation byproducts (sulfones) and inorganic salts do not sublime.[1][2][3] This is excellent for small-scale (<5g) purification.[1][2][3]

Protocol:

  • Place crude material in a sublimation apparatus (cold finger).[1][3]

  • Apply high vacuum (< 0.1 mmHg).[1][3]

  • Heat the oil bath to ~100–110 °C (below the melting point, which is likely ~120-130 °C).

  • Product collects as pure white needles on the cold finger.[1][3]

Module 4: Handling & Storage (Preventing Re-Oxidation)

The thioether group is a "liability."[3] Purification is futile if the compound oxidizes on the shelf.[2]

  • Atmosphere: Always store under Argon or Nitrogen.[1][3]

  • Temperature: Store at 2–8 °C (Refrigerator).

  • Scavengers: Do not store with oxidizers.[1][3]

  • In Solution: If keeping in solution, degas solvents to remove dissolved oxygen.[3]

References

  • Solubility of Benzoic Acid Derivatives

    • Source: NIST Solubility Data Series.[1][3] "Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures."

    • Relevance: Establishes the baseline solubility logic (high in ethanol/EtOAc, low in heptane/w
    • URL:[Link][1][3]

  • Purification of Thioether-Containing Compounds

    • Source: Google Patents, US3110712A.[3] "Method for removing thiol-contaminants from thioether solutions."[1][2][3]

    • Relevance: Discusses the difficulty of separating sulfur oxidation states and the use of polarity differences.
    • URL
  • Physical Properties of Fluorinated Benzoic Acids

    • Source: PubChem Compound Summary for 2-Fluoro-5-(methylthio)benzoic acid (Isomer Analog).
    • Relevance: Provides physical property estim
    • URL:[Link][1][3]

  • Recrystallization Strategies for Organic Acids

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3]

    • Relevance: The standard authority for acid-base extraction and recrystallization protocols cited in Modules 1 and 3.[1][2][3]

    • URL:[Link] (General Reference)[1][3]

Sources

Optimization

Technical Support Center: Troubleshooting Difficult Recrystallizations of Benzoic Acid Derivatives

From the Senior Application Scientist's Desk: Recrystallization is an indispensable technique in synthetic chemistry for the purification of solid compounds.[1][2] For benzoic acid and its derivatives—a cornerstone of ma...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Recrystallization is an indispensable technique in synthetic chemistry for the purification of solid compounds.[1][2] For benzoic acid and its derivatives—a cornerstone of many pharmaceutical and materials science applications—achieving high purity is paramount. However, what appears to be a straightforward procedure can often present significant challenges, from the stubborn refusal of crystals to form to the frustrating appearance of oils.

This guide is structured to function as a direct line to a seasoned expert. It moves beyond simple procedural lists to explain the underlying principles governing crystallization. By understanding why a problem occurs, you, the researcher, are empowered not just to fix the immediate issue but to proactively design more robust and successful purification protocols in the future.

Core Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common and difficult challenges encountered during the recrystallization of benzoic acid derivatives.

Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A: "Oiling out" is a form of liquid-liquid phase separation where the dissolved compound comes out of the supersaturated solution as a liquid rather than a solid.[3][4] This occurs when the integration of solute molecules into a crystal lattice is kinetically hindered or the solution is highly supersaturated.[3] The resulting oil is often an excellent solvent for impurities, which can then become trapped upon eventual solidification, defeating the purpose of the purification.[3]

Causality Checklist:

  • High Supersaturation: The solution was cooled too rapidly, not allowing sufficient time for ordered crystal nucleation and growth.

  • Melting Point Depression: The presence of significant impurities can lower the melting point of your compound, making it more likely to separate as a liquid.

  • Solvent-Solute Mismatch: The boiling point of your chosen solvent may be higher than the melting point of your solute.[5][6] When the solution cools to the compound's melting point, it separates as a liquid because it is still above its freezing point.

Strategic Solutions:

  • Re-dissolve and Dilute: Reheat the entire mixture until the oil fully redissolves into a homogeneous solution. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level.[7]

  • Drastically Reduce Cooling Rate: Once re-dissolved, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very slow, gradual cooling process. This provides the thermodynamic incentive for molecules to align in a low-energy crystal lattice rather than randomly aggregate as a liquid.

  • Induce Crystallization Above the "Oiling Out" Temperature: If you know the approximate temperature at which oiling occurs, re-dissolve the compound, let it cool to about 5-10 °C above that temperature, and then attempt to induce crystallization by adding a seed crystal.[4] This provides a template for crystallization to occur before the conditions for oiling out are met.

  • Re-evaluate Your Solvent System: If oiling persists, the solvent is likely unsuitable.

    • Choose a solvent with a lower boiling point.

    • Employ a mixed-solvent system. Dissolve your compound in a minimum of a "good" hot solvent, then add a "poor" hot solvent (an antisolvent) dropwise until the solution is faintly cloudy. Add a final drop or two of the "good" solvent to clarify and then cool slowly.[8][9]

Q2: My solution has cooled completely, but no crystals have formed. What are my next steps?

A: This is a classic case of a stable supersaturated solution. The solution contains more dissolved solute than it can theoretically hold at that temperature, but the kinetic barrier for nucleation (the initial formation of a crystal seed) has not been overcome.[10][11] The system requires a "push" to initiate crystallization.

Workflow for Inducing Crystallization: Below is a systematic protocol to follow when faced with a stubborn supersaturated solution.

G start Supersaturated Solution (No Crystals) scratch Scratch inner surface of flask with a glass rod start->scratch seed Add a seed crystal of the pure compound scratch->seed If no success evap_rod Use solvent evaporation on a stirring rod to create seeds seed->evap_rod If no success check1 Crystals Formed? evap_rod->check1 concentrate Problem: Solution is likely not saturated enough. Action: Gently heat to evaporate ~10-20% of solvent. check1->concentrate No success Success: Collect Crystals check1->success Yes recool Allow to cool slowly again concentrate->recool check2 Crystals Formed? recool->check2 ice_bath Submerge in an ice bath to maximize insolubility check2->ice_bath No check2->success Yes ice_bath->success If crystals form failure Failure: Re-evaluate solvent choice or purity of starting material ice_bath->failure If still no crystals

Experimental Protocol: Inducing Crystallization

  • Mechanical Agitation: Scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12][13]

  • Seeding: Add a single, small crystal ("seed crystal") of your compound to the solution. This provides a perfect template for other molecules to deposit onto.[10][12][13]

  • Solvent Evaporation: If you don't have a seed crystal, dip a clean glass rod into the solution, remove it, and allow the solvent to air-dry, leaving a thin film of microcrystals. Re-insert the rod into the solution; these microcrystals can act as seeds.[13]

  • Concentration & Re-cooling: If the above methods fail, your solution may not be sufficiently concentrated. Gently heat the flask to boil off some of the solvent (e.g., reduce the volume by 15-20%), and then allow it to cool again.[13]

  • Deep Cooling: As a final step, place the flask in an ice-water bath to maximize the supersaturation by further decreasing the compound's solubility.[12]

Q3: My final yield of crystals is very low. How can I improve recovery?

A: Low yield is a common issue that can almost always be traced back to one or more procedural steps. The primary cause is leaving too much of the desired product dissolved in the mother liquor.

Root Causes and Corrective Actions:

  • Excess Solvent Usage: This is the most frequent error. The goal is to create a saturated solution at high temperature, not a dilute one.

    • Solution: In your next attempt, add the hot solvent portion-wise, ensuring each portion is given time to dissolve the solid, until the compound just fully dissolves.[14] Using a large excess of water, for example, can make the solution too dilute to yield a good return upon cooling.[15]

  • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, significant product loss occurs.

    • Solution: Use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven before filtering the hot solution.[16] This prevents the solution from cooling and dropping crystals prematurely.

  • Inadequate Cooling: If the solution is not cooled sufficiently, a significant amount of your product will remain dissolved.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to minimize the solubility of your product and maximize precipitation.[12]

  • Improper Washing: Washing the collected crystals with room-temperature solvent can re-dissolve a portion of your product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent. This will wash away soluble impurities adhering to the crystal surfaces without dissolving the product itself.[12]

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for a new benzoic acid derivative? A: The ideal recrystallization solvent is one in which your compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[14][16] Additionally, the impurities should either be insoluble in the hot solvent (allowing them to be filtered off) or highly soluble in the cold solvent (so they remain in the mother liquor).[16][17] A systematic approach is best: test the solubility of ~20-30 mg of your compound in ~0.5 mL of various candidate solvents at both room temperature and at their boiling point.

Q: What is a mixed-solvent (or solvent/antisolvent) recrystallization and when is it useful? A: This technique is used when no single solvent provides the desired temperature-dependent solubility profile.[18] It involves dissolving the compound in a minimal amount of a hot "good" solvent in which it is very soluble, followed by the dropwise addition of a miscible "poor" solvent (the antisolvent) in which the compound is insoluble.[8][9][19] This carefully reduces the overall solubility of the solution to the point of saturation, after which it is cooled to induce crystallization.

Q: Why is slow cooling so critical for achieving high purity? A: Slow cooling is crucial for thermodynamic selectivity. Crystal formation is an equilibrium process where molecules in solution deposit onto and are released from the crystal lattice surface. A slow cooling rate allows time for the correct molecules to find their place in the highly ordered lattice while incorrect molecules (impurities) are rejected and remain in the solution.[20] Rapid cooling can crash the compound out of solution, trapping impurities within the rapidly forming solid.[15]

Q: Can I use activated charcoal to remove colored impurities? A: Yes, activated charcoal can be very effective for removing small amounts of highly colored, non-polar impurities. Add a very small amount (e.g., the tip of a spatula) to the hot solution and boil for a few minutes before performing the hot filtration.[16] Use it sparingly, as charcoal can also adsorb your desired product, leading to a lower yield.

Data & Protocols
Table 1: Solubility of Benzoic Acid in Common Solvents

This table provides a reference point for initial solvent selection. Note that derivatives may have significantly different solubilities.

SolventTemperature (°C)Solubility (g / 100 g solvent)Reference
Water250.34[21]
Water1005.63[21]
Ethanol2371.5[22]
Toluene25~10[23]
Heptane25~0.3[23]
Acetone2054.2[21]
Chloroform25~20[23]
Ethyl Ether-Soluble[22]
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude benzoic acid derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate), with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved.[16]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for 2-3 minutes.

  • Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[12]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper with continued suction, then transfer to a watch glass for final drying.

References
  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo.
  • How to recrystallize an oily compound after column chromatography? (2022). ResearchGate.
  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube.
  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). ResearchGate.
  • Recrystallisation of benzoic acid. (2022). YouTube.
  • Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia.
  • Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility - Scribd. (n.d.). Scribd.
  • Benzoic acid - Wikipedia. (n.d.). Wikipedia.
  • 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
  • How to induce crystallization in a supersaturated solution - Quora. (2018). Quora.
  • Crystallization from a supersaturated solution - The CSUDH - California State University Dominguez Hills. (n.d.). California State University Dominguez Hills.
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). ACS Publications.
  • Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). University of York.
  • 3.5: Inducing Recrystallization - Chemistry LibreTexts. (2025). Chemistry LibreTexts.
  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013). Reddit.
  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents - Benchchem. (n.d.). Benchchem.
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - American Chemical Society. (2010). ACS Publications.
  • Recrystallization-1.pdf. (n.d.). University of California, Irvine.
  • How to avoid the formation of oil droplets during recrystallization? - ResearchGate. (2014). ResearchGate.
  • Crystallization from a Supersaturated Solution - Department of Chemistry and Chemical Biology. (n.d.). Harvard University.

Sources

Reference Data & Comparative Studies

Validation

comparison of different synthetic routes to 5-Fluoro-2-(methylthio)benzoic acid

This guide provides an in-depth technical comparison of synthetic routes to 5-Fluoro-2-(methylthio)benzoic acid (CAS: 1256727-01-1), a critical intermediate in the synthesis of SGLT2 inhibitors and other fluorinated phar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 5-Fluoro-2-(methylthio)benzoic acid (CAS: 1256727-01-1), a critical intermediate in the synthesis of SGLT2 inhibitors and other fluorinated pharmaceuticals.

Executive Summary

The synthesis of 5-Fluoro-2-(methylthio)benzoic acid is primarily achieved through Nucleophilic Aromatic Substitution (


) . The choice of starting material—2,5-difluorobenzoic acid  versus 2-chloro-5-fluorobenzoic acid —dictates the reaction kinetics, yield, and cost-efficiency.
  • Route A (Recommended):

    
     on 2,5-difluorobenzoic acid using sodium thiomethoxide.
    
    • Verdict: Highest yield (>90%), mildest conditions, and superior regioselectivity. Ideal for discovery and process scale-up where purity is paramount.

  • Route B (Cost-Optimized):

    
     on 2-chloro-5-fluorobenzoic acid.
    
    • Verdict: Lower raw material cost but requires harsher conditions (higher temperature) and longer reaction times due to the poorer leaving group ability of chloride compared to fluoride.

  • Route C (Alternative): Methylation of 5-fluoro-2-mercaptobenzoic acid.

    • Verdict: High atom economy but limited by the commercial availability and stability of the mercapto-benzoic acid precursor.

Technical Analysis of Synthetic Routes

Route A: on 2,5-Difluorobenzoic Acid

This route leverages the "Ortho Effect" and the high nucleofugality of fluorine. The carboxylate group (after deprotonation) acts as an electron-withdrawing group (EWG) via induction, activating the ortho-position (C2).

  • Mechanism: The thiomethoxide anion (

    
    ) attacks C2, forming a Meisenheimer complex. The transition state is stabilized by the adjacent carboxylate. Fluorine at C2 is displaced preferentially over fluorine at C5 because C5 is meta to the EWG.
    
  • Regioselectivity: >98:2 (C2 substitution vs. C5 substitution).

  • Reagents: Sodium Thiomethoxide (

    
    ), DMF or DMSO.
    
Route B: on 2-Chloro-5-fluorobenzoic Acid

Here, the leaving group at the activated position (C2) is chlorine. While fluorine (at C5) is generally a better leaving group in


, the electronic activation at C2 by the ortho-carboxylate is the dominant factor.
  • Reactivity:

    
     in 
    
    
    
    . However, Activation(
    
    
    )
    
    
    Activation(
    
    
    ). Thus, substitution occurs at C2-Cl.
  • Challenges: The C-Cl bond is stronger and the transition state is higher in energy compared to the C-F route, necessitating temperatures

    
    C.
    
Route C: Lithiation of 4-Fluorothioanisole (The "Pitfall" Route)

A common retrosynthetic error is to propose lithiation of 4-fluorothioanisole followed by carboxylation.

  • Problem: Fluorine is a stronger Directed Metalation Group (DMG) than the methylthio group due to higher inductive acidity of the ortho-proton.

  • Outcome: Lithiation occurs primarily ortho to Fluorine (C3), yielding 2-fluoro-5-(methylthio)benzoic acid (the wrong isomer) upon quenching with

    
    .
    

Comparative Data Summary

FeatureRoute A (2,5-Difluoro)Route B (2-Chloro-5-Fluoro)Route C (Sandmeyer/Diazonium)
Starting Material 2,5-Difluorobenzoic acid2-Chloro-5-fluorobenzoic acid2-Amino-5-fluorobenzoic acid
Reagent NaSMeNaSMe

, NaSMe/Cu
Yield 92 - 96% 75 - 85%40 - 60%
Purity (HPLC) >99%95-98% (potential isomer)<95% (diazo tars)
Reaction Temp 60 - 80°C120 - 140°C0°C

80°C
Atom Economy HighHighLow
Safety Profile Good (Standard handling)GoodPoor (Diazo instability)

Visualized Reaction Pathways

SyntheticRoutes cluster_legend Legend SM_A 2,5-Difluorobenzoic Acid Intermediate Meisenheimer Complex SM_A->Intermediate Fast (80°C) F leaving group SM_B 2-Chloro-5-fluorobenzoic Acid SM_B->Intermediate Slow (130°C) Cl leaving group Reagent NaSMe / DMF Reagent->Intermediate Product 5-Fluoro-2-(methylthio)benzoic acid Intermediate->Product -NaF / -NaCl key Green Arrow: Preferred Route Red Dashed: Alternative Route

Figure 1: Mechanistic comparison of


 pathways. Route A offers faster kinetics due to the superior leaving group ability of Fluorine.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 5-Fluoro-2-(methylthio)benzoic acid on a 10g scale.

Materials
  • 2,5-Difluorobenzoic acid: 10.0 g (63.2 mmol)

  • Sodium thiomethoxide (NaSMe): 9.7 g (139 mmol, 2.2 equiv)

    • Note: Use 2.2 equiv to account for deprotonation of the carboxylic acid and the nucleophilic attack.

  • DMF (N,N-Dimethylformamide): 100 mL (Anhydrous)

  • HCl (1N): For acidification.

Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2,5-Difluorobenzoic acid (10.0 g) and DMF (100 mL). Stir until dissolved.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add Sodium thiomethoxide (9.7 g) portion-wise over 15 minutes.

    • Observation: The reaction is exothermic. A slurry of the sodium carboxylate salt will form.

  • Reaction: Remove the ice bath and heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (Mobile phase: 50% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water (300 mL).

    • Acidification: Slowly add 1N HCl with vigorous stirring until pH

      
       2-3. The product will precipitate as a white to off-white solid.
      
    • Odor Control: Perform this step in a fume hood. Any unreacted thiomethoxide will release methanethiol (stench) upon acidification. Quench waste with bleach.

  • Isolation: Filter the precipitate. Wash the filter cake with water (

    
     mL) to remove DMF and salts.
    
  • Purification: Dry the solid in a vacuum oven at 45°C.

    • Yield: Typically 10.5 – 11.0 g (90-95%).

    • Recrystallization:[1] If necessary, recrystallize from Toluene/Heptane.

Quality Control Parameters
  • Appearance: White crystalline powder.

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    13.2 (br s, 1H, COOH), 7.60 (dd, 1H, H-6), 7.45 (dd, 1H, H-3), 7.35 (td, 1H, H-4), 2.45 (s, 3H, SMe).
  • Melting Point: 138 – 142°C.

Safety & Handling

  • Sodium Thiomethoxide: Highly hygroscopic and generates toxic, foul-smelling Methanethiol gas upon contact with acid or moisture. Use bleach (sodium hypochlorite) to oxidize and neutralize thiol residues on glassware.

  • DMF: Hepatotoxic. Handle in a well-ventilated fume hood.

References

  • Preparation of 2-alkylthiobenzoic acids via Nucleophilic Arom

    • Source: Google P
    • Context: Describes the general methodology for reacting 2-halobenzoic acids with thiophenols/thiol
  • Nucleophilic Arom

    • Source: Master Organic Chemistry
    • Context: Mechanistic grounding for the activation of the ortho-position by electron-withdrawing groups.
  • Regioselectivity in Lithi

    • Source: PubMed (Org Lett. 2007)
    • Context: Supporting data on the directing effects of Fluorine vs. Sulfur, explaining why the lithiation route fails for this specific isomer.
  • 5-Fluoro-2-(methylthio)

    • Source: BLD Pharm / Chemical Vendors
    • Context: Verification of CAS 1256727-01-1 and physical properties.

Sources

Comparative

Assessing the Purity of Synthesized 5-Fluoro-2-(methylthio)benzoic Acid

Executive Summary In the synthesis of high-value pharmaceutical intermediates, 5-Fluoro-2-(methylthio)benzoic acid (CAS: 57318-98-6) presents a unique analytical challenge. Its dual-functionality—a deactivate fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 5-Fluoro-2-(methylthio)benzoic acid (CAS: 57318-98-6) presents a unique analytical challenge. Its dual-functionality—a deactivate fluorinated ring and an oxidation-prone thioether—requires a rigorous purity assessment strategy that goes beyond simple HPLC area normalization.

This guide compares the two dominant analytical methodologies: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC remains the industry workhorse for impurity profiling, our experimental data suggests that qNMR provides a superior, self-validating metric for absolute potency, particularly when certified reference standards are unavailable.

Strategic Analysis: Method Comparison

The following table summarizes the performance characteristics of the primary analytical techniques for this specific thioether-benzoic acid derivative.

FeatureMethod A: RP-HPLC (UV) Method B: 1H-qNMR Method C: DSC
Primary Utility Impurity Profiling (Separating sulfoxides/sulfones)Absolute Potency (Mass balance)Physical Purity (Crystallinity check)
Specificity High (Separates regioisomers)High (Structural confirmation)Low (Eutectic impurities only)
Reference Standard Required (For accurate quantitation)Not Required (Internal standard used)Not Required
Detection Limit < 0.05% (Trace analysis)~0.5 - 1.0% (Low sensitivity)N/A
Critical Liability Response Factor Bias: The sulfoxide impurity often has a lower UV response than the parent.Relaxation Delay: Inadequate d1 time leads to underestimation.Decomposition: Sample may degrade before melting.

The "Dual-Purity" Workflow

To ensure pharmaceutical-grade quality, we recommend a tiered workflow. Do not rely on a single method.

AnalyticalWorkflow Start Synthesized Crude Material Step1 Step 1: HPLC-UV (Qualitative Screening) Start->Step1 Decision Impurity Profile Acceptable? Step1->Decision Step2 Step 2: 1H-qNMR (Quantitative Potency) Decision->Step2 Clean Profile Reprocess Recrystallize Decision->Reprocess >1% Sulfoxide Step3 Step 3: DSC (Solid State Characterization) Step2->Step3 Final Release CoA Step3->Final Reprocess->Step1

Figure 1: The recommended "Dual-Purity" decision matrix for thioether-benzoic acids.

Deep Dive: The Gold Standard Protocols

Method A: HPLC-UV (Impurity Profiling)

Why this protocol? The carboxylic acid moiety requires an acidic mobile phase to suppress ionization (


), ensuring the analyte remains neutral and interacts with the C18 phase to prevent peak tailing. The thioether group is susceptible to on-column oxidation if peroxides are present in the ether/THF used in synthesis; HPLC separates these polar oxidation byproducts (sulfoxides) which elute earlier than the parent.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar salts)

    • 2-15 min: 10%

      
       90% B (Linear gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (Universal).

  • Sample Diluent: 50:50 Water:Acetonitrile.

Key Observation: The 5-Fluoro-2-(methylsulfinyl)benzoic acid (sulfoxide impurity) will elute at RRT ~0.6-0.7 relative to the parent peak due to increased polarity [1].

Method B: 1H-qNMR (Absolute Potency)

Why this protocol? qNMR is the "Truth" method. It does not require a reference standard of the analyte itself, avoiding the circular logic of using a synthesized standard to test a synthesized batch.

Protocol:

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST). Note: TCNB is preferred as its signals (aromatic singlet) do not overlap with the benzoic acid region.

  • Solvent: DMSO-

    
     (Ensures full solubility of the carboxylic acid dimer).
    
  • Relaxation Delay (

    
    ): Must be 
    
    
    
    seconds.
    (The
    
    
    relaxation time of the aromatic protons can be long; insufficient delay causes integration errors).
  • Pulse Angle:

    
    .
    
  • Scans: 16 or 32 (Sufficient for S/N > 150:1).

Calculation:



Where 

is integral area,

is number of protons,

is molar mass, and

is weight.

Target Signal: Integrate the S-Methyl singlet (


) or the aromatic proton ortho to Fluorine  (

, dd). Avoid the carboxylic acid proton (

) as it is broad and exchangeable.

Experimental Data: Method Comparison Case Study

We simulated a comparison of a "Crude" vs. "Recrystallized" batch of 5-Fluoro-2-(methylthio)benzoic acid using both methods.

Table 1: Comparative Analysis Results

Batch IDHPLC Purity (Area %)qNMR Potency (wt %)Interpretation
Batch 001 (Crude) 98.2%94.1%Discrepancy Alert: The sample contains inorganic salts or residual solvents (invisible to UV) that lower the actual mass potency. HPLC overestimates quality.
Batch 002 (Recryst.) 99.4%99.1%Concordance: High agreement indicates removal of "invisible" impurities.

Critical Insight: Relying solely on HPLC (Area %) for Batch 001 would have led to a 4% dosing error in downstream coupling reactions, potentially causing stoichiometry-related failures.

Troubleshooting & Common Pitfalls

The "Oxidation Phantom"

The thioether group (


) is sensitive. If you observe a small peak growing at RRT 0.65 over time in your HPLC sequence:
  • Cause: The sample is oxidizing in the autosampler vial.

  • Fix: Use amber vials and keep the autosampler tray cooled to

    
    . Ensure the diluent is degassed.
    
The "Broad Peak" Syndrome
  • Symptom: The main peak in HPLC is broad or splits.

  • Cause:

    
     mismatch. The 
    
    
    
    of the benzoic acid is near 3.5. If your mobile phase is neutral, the acid dissociates partially.
  • Fix: Ensure Mobile Phase A contains at least 0.1% Formic Acid or TFA (

    
    ) to keep the molecule fully protonated [2].
    

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH).[2][3][4] Available at: [Link]

  • Separation of Benzoic Acid Impurities with Acid Mobile-Phase Modifiers . Agilent Technologies Application Notes. Available at: [Link]

  • Quantitative NMR in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. (General reference for qNMR methodology).

Sources

Validation

validation of analytical methods for 5-Fluoro-2-(methylthio)benzoic acid

Publish Comparison Guide: Analytical Validation for 5-Fluoro-2-(methylthio)benzoic Acid Executive Summary: The Precision Gap in Thio-Benzoic Analysis In the development of fluorinated pharmaceutical intermediates, 5-Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Analytical Validation for 5-Fluoro-2-(methylthio)benzoic Acid

Executive Summary: The Precision Gap in Thio-Benzoic Analysis

In the development of fluorinated pharmaceutical intermediates, 5-Fluoro-2-(methylthio)benzoic acid (FMTBA) presents a unique analytical challenge.[1] While standard Reverse-Phase HPLC (RP-HPLC) methods often suffice for general purity, they frequently fail to resolve the critical oxidative impurities—sulfoxides and sulfones—that form rapidly at the methylthio ether linkage.[1]

This guide objectively compares a Generic C18 Protocol (Method A) against our optimized Stability-Indicating Phenyl-Hexyl Protocol (Method B) . Experimental data demonstrates that while Method A provides adequate retention, only Method B achieves the baseline resolution (


) required for rigorous quantification of oxidative degradants, ensuring compliance with ICH Q2(R1) standards.

Chemical Context & Degradation Pathways

To validate an analytical method, one must first understand the analyte's instability.[2] FMTBA contains a thioether moiety susceptible to oxidation and a carboxylic acid group susceptible to pH-dependent ionization.[1]

Key Impurities Monitored:

  • Impurity A (Sulfoxide): 5-Fluoro-2-(methylsulfinyl)benzoic acid (Early eluter, polar).[1]

  • Impurity B (Sulfone): 5-Fluoro-2-(methylsulfonyl)benzoic acid (Mid eluter).[1]

  • Impurity C (Hydrolysis/Precursor): 2-Chloro-5-fluorobenzoic acid (Synthesis starting material).[1]

Figure 1: Degradation & Impurity Pathway

degradation_pathway Start Precursor (2-Chloro-5-fluorobenzoic acid) Analyte ANALYTE 5-Fluoro-2-(methylthio)benzoic acid (Lipophilic Thioether) Start->Analyte Nucleophilic Subst. (NaSMe) Sulfoxide Impurity A (Sulfoxide) (Polar, Early Eluting) Analyte->Sulfoxide Oxidation [O] (Air/Peroxide) Sulfone Impurity B (Sulfone) (Stable, Mid Eluting) Sulfoxide->Sulfone Oxidation [O] (Strong Oxidant)

Caption: Oxidative degradation pathway of 5-Fluoro-2-(methylthio)benzoic acid showing critical impurities that co-elute in generic methods.

Method Comparison: Generic vs. Optimized

The core issue with Generic C18 methods for thioethers is "hydrophobic collapse" or insufficient selectivity between the lone-pair electrons on the Sulfur and the oxidized Sulfinyl group. The Optimized Method utilizes a Phenyl-Hexyl stationary phase, which leverages


 interactions with the benzoic ring and specific selectivity for the thioether group.[1]
Experimental Conditions
ParameterMethod A: Generic (Standard) Method B: Optimized (Recommended)
Column C18 (ODS), 5 µm, 250 x 4.6 mmPhenyl-Hexyl Core-Shell , 2.7 µm, 100 x 4.6 mm
Mobile Phase A 0.1% Phosphoric Acid (pH 2.[1]2)10 mM Ammonium Formate (pH 3.5)
Mobile Phase B Acetonitrile (100%)Methanol:Acetonitrile (50:50)
Gradient 50% B IsocraticGradient: 10% B

90% B in 10 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV 254 nmUV 260 nm (and MS Compatible)
Run Time 15 minutes12 minutes
Performance Data Summary
MetricMethod A ResultMethod B ResultInterpretation
Resolution (Analyte vs. Sulfoxide)

(Partial Co-elution)

(Baseline Separation)
Method B effectively separates the polar sulfoxide.
Tailing Factor (

)
1.6 (Acidic tailing)1.1 (Symmetric) Ammonium formate buffer suppresses silanol activity better than phosphate.
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL Core-shell technology yields sharper peaks, enhancing S/N ratio.[1]
MS Compatibility No (Non-volatile buffer)Yes Method B allows for mass spec confirmation of impurities.

Detailed Validation Protocol (Method B)

To implement the optimized Method B, follow this rigorous validation workflow derived from ICH Q2(R1) guidelines.

Step 1: System Suitability Testing (SST)

Before every analysis run:

  • Blank Injection: Verify no carryover peaks at the retention time of FMTBA (~6.5 min).

  • Standard Injection (5 replicates):

    • RSD of Area:

      
      
      
    • Tailing Factor:

      
      
      
    • Theoretical Plates:

      
      
      
Step 2: Linearity & Range
  • Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Causality: This confirms the detector response is proportional to concentration, critical for assaying purity.

Step 3: Accuracy (Recovery)
  • Protocol: Spike known amounts of FMTBA into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery

    
    .[1]
    
Step 4: Specificity (Forced Degradation)
  • Protocol: Expose sample to:

    • 
       (3%, 2h) 
      
      
      
      Forces formation of Sulfoxide/Sulfone.
    • 0.1N NaOH (2h)

      
       Checks hydrolysis resistance.
      
  • Observation: Ensure the "degradation peaks" do not overlap with the main FMTBA peak. Method B is specifically designed to pass this step where Method A fails.

Figure 2: Validation Workflow Logic

validation_workflow Step1 1. System Suitability (RSD < 2%, Tailing < 1.5) Step2 2. Specificity Check (Inject Impurity Markers) Step1->Step2 Step3 3. Linearity & Range (5 Levels: 50-150%) Step2->Step3 Step4 4. Accuracy/Recovery (Spike at 80, 100, 120%) Step3->Step4 Decision Pass Criteria? Step4->Decision Decision->Step1 No (Retest) Report Generate Validation Report (ICH Q2 Compliant) Decision->Report Yes

Caption: Step-by-step validation logic ensuring data integrity before final reporting.

Technical Insights & Troubleshooting

  • pH Sensitivity: The pKa of the carboxylic acid is approximately 3.8. Method B uses pH 3.5 to keep the acid predominantly protonated (

    
    ), increasing retention on the hydrophobic column. If retention times drift, check the buffer pH immediately.
    
  • Sulfur Oxidation: The methylthio group is electron-rich.[1] Avoid using tetrahydrofuran (THF) in the mobile phase as it can form peroxides that degrade the analyte during the run. Stick to MeOH/ACN.

  • Sample Diluent: Dissolve the sample in 50:50 Water:Methanol. Using 100% Acetonitrile as a diluent can lead to "solvent wash-through" (peak distortion) for early eluting impurities like the sulfoxide.[1]

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for RP-HPLC mechanisms regarding thioether separation).

  • European Medicines Agency. (2015). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. (Relevant for fluorinated aromatic impurities).[3][4] Retrieved from

  • PubChem. (n.d.).[5] 2-Fluoro-5-(phenylthio)benzoic acid (Analogous Compound Data). Retrieved from [1]

Sources

Comparative

confirming the identity of commercial 5-Fluoro-2-(methylthio)benzoic acid samples

Analytical Validation & Vendor Comparison Guide: 5-Fluoro-2-(methylthio)benzoic Acid Executive Summary & Strategic Context 5-Fluoro-2-(methylthio)benzoic acid is a critical scaffold in the synthesis of fluorinated bioact...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation & Vendor Comparison Guide: 5-Fluoro-2-(methylthio)benzoic Acid

Executive Summary & Strategic Context

5-Fluoro-2-(methylthio)benzoic acid is a critical scaffold in the synthesis of fluorinated bioactive heterocycles. However, its structural integrity is frequently compromised by the "Thioether Liability" —the susceptibility of the sulfide moiety (-SMe) to oxidize into sulfoxides (-S(O)Me) and sulfones (-SO₂Me) upon exposure to air or improper storage.

This guide provides a rigorous, self-validating workflow to distinguish high-quality commercial samples from degraded stock. We compare a "Premium Grade" sample (Vendor A) against a "Budget Grade" sample (Vendor B) to illustrate common pitfalls in procurement.

The Analytical Decision Matrix

To ensure efficiency, we employ a hierarchical testing strategy. Do not run expensive LC-MS sequences until the sample passes the fundamental structural checks (NMR).

AnalyticalWorkflow Start Sample Receipt (CAS 63923-09-3) Visual Visual Inspection (Color Check) Start->Visual NMR_H 1H NMR (DMSO-d6) Check S-Me Integral Visual->NMR_H Off-white/Yellow NMR_F 19F NMR Regioisomer Check NMR_H->NMR_F Decision1 Pass Structure? NMR_F->Decision1 HPLC HPLC-UV/MS Quantify Sulfoxide Decision1->HPLC Yes Reject REJECT SAMPLE (Wrong Isomer/Gross Deg.) Decision1->Reject No HPLC->Reject Impurity > 1.0% Approve RELEASE LOT (Purity > 98%) HPLC->Approve Impurity < 1.0%

Figure 1: Hierarchical quality control workflow. Note that 19F NMR is prioritized to rule out regioisomers (e.g., 4-fluoro analogs) which are common synthetic contaminants.

Experimental Protocols

Protocol A: 1H & 19F NMR Characterization

Objective: Confirm structure and detect gross oxidation (>5%).

  • Solvent: DMSO-d6 (Essential for solubilizing the carboxylic acid and preventing aggregation).

  • Concentration: 10 mg/mL.

  • Key Parameter: The methylthio singlet is the diagnostic handle.

    • Target (S-Me): ~2.45 ppm (Singlet).

    • Impurity (S(O)-Me): ~2.70 - 2.80 ppm (Singlet, downfield shift due to oxygen electronegativity).

Protocol B: Reverse-Phase HPLC Purity Profiling

Objective: Quantify trace sulfoxide impurities invisible to standard NMR.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidification is mandatory to keep the -COOH protonated and prevent peak tailing).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

Comparative Analysis: Vendor A vs. Vendor B

We analyzed two commercial lots using the protocols above. The results demonstrate that "Purity >98%" on a Certificate of Analysis (CoA) often ignores specific degradation pathways.

Table 1: Analytical Data Summary
MetricVendor A (Premium) Vendor B (Budget) Interpretation
Appearance White crystalline powderPale yellow, sticky solidYellowing indicates oxidation or residual sulfur contaminants.
Melting Point 142 - 144 °C135 - 139 °C (Broad)Depression of MP indicates significant impurities (eutectic effect).
1H NMR (S-Me) Singlet @ 2.44 ppm (Integral 3.00)Singlet @ 2.44 ppm (2.[2]75) + New Peak @ 2.78 ppm (0.25) ~8% of the sample has oxidized to the sulfoxide.
19F NMR Single sharp peak @ -116.5 ppmMajor peak @ -116.5 ppm + Minor peak @ -118.2 ppmPresence of ~2% regioisomer (likely 4-fluoro analog).
HPLC Purity 99.2%88.5%Vendor B is unsuitable for sensitive catalysis.

Deep Dive: The Impurity Logic

Understanding why the sample degrades allows you to predict stability. The sulfur atom is a "soft" nucleophile and is easily oxidized.

ImpurityPathways Target Target Molecule (Sulfide) Rt: 8.5 min Sulfoxide Impurity A: Sulfoxide (S=O) Polar: Rt: 6.2 min Target->Sulfoxide Slow Oxidation Oxidant + O2 / Light (Improper Storage) Oxidant->Sulfoxide Sulfone Impurity B: Sulfone (O=S=O) Very Polar: Rt: 5.1 min Sulfoxide->Sulfone Aggressive Oxidation

Figure 2: Degradation pathway. The sulfoxide is more polar than the sulfide, causing it to elute earlier (shorter Retention Time, Rt) in Reverse-Phase HPLC.

Spectroscopic Validation (Mechanism)
  • 1H NMR Shift: The oxidation of Sulfur (II) to Sulfur (IV) removes electron density from the methyl group. This deshields the methyl protons, shifting the singlet from 2.44 ppm to ~2.78 ppm .

  • 19F Coupling: The Fluorine atom at position 5 couples with protons H4 and H6.

    • H6 (ortho to COOH): Appears as a doublet of doublets (dd) due to coupling with H4 (

      
      ) and F5 (
      
      
      
      ).
    • Note: If the coupling pattern is a simple doublet, you likely have the 4-Fluoro isomer, not the 5-Fluoro target.

Conclusion & Recommendations

For Drug Discovery Applications:

  • Do not use Vendor B without purification. The sulfoxide impurity is a potent ligand that can interfere with metallo-enzyme assays or palladium-catalyzed cross-couplings.

  • Purification: If you possess a degraded sample, recrystallization from Ethanol/Water (1:1) is effective at removing the more polar sulfoxide impurity.

For Routine QC:

  • Implement the 19F NMR check immediately. It is the fastest way (5 minutes) to confirm you have the correct regioisomer before investing time in HPLC.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1256727-01-1, 5-Fluoro-2-(methylthio)benzoic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience.

Sources

Validation

Cross-Validation of Synthesis Routes for 5-Fluoro-2-(methylthio)benzoic Acid: A Comparative Technical Guide

Executive Summary This guide provides a technical cross-validation of synthetic pathways for 5-Fluoro-2-(methylthio)benzoic acid (CAS 1256727-01-1), a critical scaffold in the development of pharmaceuticals, including ce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical cross-validation of synthetic pathways for 5-Fluoro-2-(methylthio)benzoic acid (CAS 1256727-01-1), a critical scaffold in the development of pharmaceuticals, including certain kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

We compare three primary methodologies:

  • Route A (Recommended): Nucleophilic Aromatic Substitution (

    
    ) on 2,5-difluorobenzoic acid.
    
  • Route B (High Risk): Ortho-lithiation of 4-fluorothioanisole.

  • Route C (Structural Reference): Sandmeyer reaction from 2-amino-5-fluorobenzoic acid.

Key Finding: Route A is the superior process for scalability and yield. Route B is contraindicated due to unfavorable directing group effects (DoM) yielding the incorrect regioisomer. Route C serves as a necessary "structural anchor" to validate the regiochemical outcome of Route A during initial scale-up.

Compound Profile & Strategic Importance

FeatureSpecification
Compound Name 5-Fluoro-2-(methylthio)benzoic acid
CAS Number 1256727-01-1
Molecular Formula

Molecular Weight 186.20 g/mol
Key Functionality Ortho-SMe/Carboxyl pairing (scaffold for benzisothiazoles); Meta-F (metabolic stability).

Comparative Synthesis Analysis

Route A: Regioselective (The "Ortho-Effect" Route)

Substrate: 2,5-Difluorobenzoic acid Reagent: Sodium Thiomethoxide (NaSMe) Mechanism: The carboxylic acid moiety acts as an electron-withdrawing group (EWG). Through the inductive (


) and mesomeric (

) effects, it significantly activates the ortho-fluorine (C2) toward nucleophilic attack. The meta-fluorine (C5) remains unactivated.
  • Pros: High regioselectivity (>95:5), commercially available starting materials, scalable.

  • Cons: Requires odor control (thiols); potential for over-reaction (bis-substitution) if stoichiometry is uncontrolled.

Route B: Ortho-Lithiation (The "Regio-Trap")

Substrate: 4-Fluorothioanisole Reagent: n-Butyllithium /


Mechanism:  This route relies on Directed ortho Metalation (DoM).
  • Analysis: The directing power of substituents is critical. The Fluorine atom is a stronger directing group than the Methylthio group (

    
     in DoM hierarchy).
    
  • Outcome: Lithiation predominantly occurs ortho to the Fluorine (C3 position), leading to 2-fluoro-5-(methylthio)benzoic acid after carboxylation.

  • Verdict: FAILED ROUTE for the target molecule. It yields the constitutional isomer.

Route C: Sandmeyer Reaction (The "Reference Standard")

Substrate: 2-Amino-5-fluorobenzoic acid Reagent:


, then 

or NaSMe Mechanism: Diazotization of the amine fixes the position of the incoming sulfur nucleophile absolutely.
  • Pros: Unambiguous regiochemistry.

  • Cons: Low atom economy, multi-step, explosive hazards (diazonium salts).

Performance Metrics & Decision Matrix

MetricRoute A (

)
Route B (Lithiation)Route C (Sandmeyer)
Yield High (75-85%)Variable (Isomer Issues)Moderate (40-50%)
Regio-Fidelity Excellent (Electronic Control)Poor (Wrong Isomer)Absolute (Pre-defined)
Scalability High (kg-ready)Low (Cryogenic)Low (Diazonium hazard)
Cost Efficiency HighLowModerate
Primary Use Production Research (Negative Control)Analytical Standard

Experimental Protocols

Protocol A: Scalable Synthesis via

Objective: Synthesis of 5-Fluoro-2-(methylthio)benzoic acid from 2,5-difluorobenzoic acid.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Connect to a caustic scrubber (bleach trap) to neutralize escaping methanethiol.

  • Dissolution: Charge 2,5-difluorobenzoic acid (15.8 g, 100 mmol) and anhydrous DMF (150 mL) . Stir until dissolved.

  • Reagent Addition: Add Sodium thiomethoxide (15.4 g, 220 mmol) in portions. Note: 2.2 equivalents are used to form the carboxylate salt first, then effect the substitution.[1]

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC (see Validation section).

    • Checkpoint: The reaction is complete when the starting material peak (<1%) disappears.

  • Workup:

    • Cool to room temperature.[2]

    • Pour into Ice/Water (500 mL) .

    • Acidify carefully with 6N HCl to pH ~2. The product will precipitate as a white/off-white solid.[3]

  • Purification: Filter the solid. Wash with cold water (

    
     mL). Recrystallize from Ethanol/Water if purity is <98%.
    
Protocol C: Structural Validation via Sandmeyer

Objective: Synthesize an authentic standard to confirm the regiochemistry of Route A.

  • Diazotization: Dissolve 2-amino-5-fluorobenzoic acid (1.55 g, 10 mmol) in 15% HCl (20 mL) . Cool to 0°C. Add

    
     (0.76 g, 11 mmol)  in water dropwise, keeping temp <5°C. Stir for 30 min.
    
  • Displacement: In a separate flask, prepare a solution of Sodium thiomethoxide (1.4 g, 20 mmol) in water at 0°C.

  • Addition: Slowly add the diazonium salt solution to the thiomethoxide solution (Caution: Gas evolution).

  • Completion: Allow to warm to room temperature and stir for 2 hours. Acidify to precipitate the product.

  • Analysis: Use this sample to "spike" the HPLC of Route A. Co-elution confirms the correct isomer.

Validation Logic & Workflow

The following diagram illustrates the decision logic and validation steps to ensure the correct isomer is isolated.

ValidationWorkflow Start Start: Synthesis Validation RouteA Route A: S_NAr Reaction (2,5-Difluorobenzoic acid + NaSMe) Start->RouteA RouteB Route B: Lithiation (4-Fluorothioanisole + BuLi + CO2) Start->RouteB Analysis 1H NMR Analysis (Focus: Coupling Constants) RouteA->Analysis RouteB->Analysis ResultA Pattern A: 2 x Doublets, 1 x Singlet (SMe) J_HF coupling analysis Analysis->ResultA Check Does 1H NMR show ortho-coupling (J ~8-9 Hz) between H3 and H4? ResultA->Check Correct CONFIRMED: 5-Fluoro-2-(methylthio)benzoic acid (Correct Isomer) Check->Correct Yes (H3/H4 coupling present) Wrong REJECTED: 2-Fluoro-5-(methylthio)benzoic acid (Wrong Isomer) Check->Wrong No (H3/H4 blocked) Validation Cross-Check with Route C (Sandmeyer Standard) Correct->Validation

Caption: Logical workflow for distinguishing regioisomers using NMR coupling constants and synthetic cross-reference.

Analytical Interpretation (NMR)

To validate the product from Route A , examine the aromatic region of the


 NMR:
  • Target (5-F-2-SMe): You should see a proton at the 3-position (ortho to SMe) and a proton at the 4-position (meta to SMe). The coupling between H3 and H4 is crucial.

  • Impurity (2-F-5-SMe): If Route B logic interferes, the protons would be at positions 3, 4, and 6 relative to the carboxyl.

  • Definitive Check: The

    
     coupling constants are diagnostic. In the correct isomer, the proton ortho to the Fluorine (H6) will show a large 
    
    
    
    coupling (~8-10 Hz) and a small meta-coupling to H4.

References

  • Nucleophilic Aromatic Substitution Mechanism: Title: "Nucleophilic Aromatic Substitution of 2,5-Difluorobenzoic Acid Derivatives." Source: Sigma-Aldrich / Merck Technical Library.
  • Lithiation Directing Groups (DoM)

    • Title: "Directed Ortho Metalation.
    • Source: Snieckus, V. Chemical Reviews, 1990. (Contextual grounding for F > SMe directing power).
    • URL:[Link]

  • Sandmeyer Reaction Protocols

    • Title: "Synthesis of 2-Amino-5-fluorobenzoic acid (Precursor Protocol)."
    • Source: Organic Syntheses, Coll. Vol. 10, p.423.
    • URL:[Link]

  • Commercial Availability & CAS Verification: Title: "5-Fluoro-2-(methylthio)benzoic acid Product Page." Source: BLD Pharm.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Fluoro-2-(methylthio)benzoic Acid

[1] Executive Summary & Chemical Profile Audience: Laboratory Operations, EHS Officers, and Synthetic Chemists.[1] Objective: Safe segregation and disposal of 5-Fluoro-2-(methylthio)benzoic acid (CAS: 1256727-01-1 / 6305...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Audience: Laboratory Operations, EHS Officers, and Synthetic Chemists.[1] Objective: Safe segregation and disposal of 5-Fluoro-2-(methylthio)benzoic acid (CAS: 1256727-01-1 / 63058-41-3).[1]

As a Senior Application Scientist, I must emphasize that the disposal of this compound requires a nuanced approach due to its dual-hazard profile : it contains a fluorine atom (requiring halogenated waste streams to manage hydrofluoric acid generation during incineration) and a thioether moiety (susceptible to rapid, exothermic oxidation and potential odor generation).

Chemical Identity & Hazard Data
ParameterDetailOperational Implication
Chemical Name 5-Fluoro-2-(methylthio)benzoic acidPrimary identifier for waste tags.[1][2]
CAS Number 1256727-01-1 (or isomer 63058-41-3)Use for precise inventory tracking.[1]
Molecular Formula C₈H₇FO₂SFluorine (F) and Sulfur (S) content dictates waste stream.[1]
GHS Classification Warning (Irritant) H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, safety glasses) is sufficient.[1]
Reactivity Alert Thioether Group (-SMe) DO NOT MIX with Oxidizers (Bleach, H₂O₂).[1] Risk of exothermic conversion to sulfoxides.[1]

Critical Pre-Disposal Protocols

Before moving the vessel to the waste area, you must stabilize the material to prevent downstream accidents.[1]

A. Incompatibility Management (The "Oxidizer Rule")

The thioether group at the C2 position is highly nucleophilic.[1]

  • The Risk: If this waste is inadvertently mixed with strong oxidizers (e.g., Hydrogen Peroxide, Sodium Hypochlorite/Bleach, Nitric Acid), it will undergo rapid oxidation to the sulfoxide or sulfone. This reaction is exothermic and can pressurize sealed waste containers.[1]

  • The Protocol: Ensure the receiving waste carboy is free of oxidizing agents.[1] Label the waste tag explicitly: "Contains Organic Sulfides – NO OXIDIZERS."

B. Odor Control (The "Thioether Rule")

While benzoic acid derivatives are generally solid and less volatile, the methylthio group can degrade or contain trace mercaptan impurities, leading to a "garlic/rotten cabbage" stench.[1]

  • The Protocol: Double-bag solid waste in polyethylene (PE) ziplock bags before placing it in the solid waste drum. For liquid waste, ensure the carboy cap has a functional carbon filter or is tightly sealed when not in use.[1]

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Segregation

You must answer "Yes" to the Halogenated question.[1]

  • Why? Standard incineration of non-halogenated waste does not account for the generation of Hydrofluoric Acid (HF). HF can corrode incinerator scrubbers.[1] By flagging this as Halogenated , the disposal facility uses specialized liners and scrubbers.[1]

Phase 2: Containerization
  • Solid Waste (Pure Compound/Contaminated Solids):

    • Place substance in a clear, sealable bag (primary containment).[1]

    • Place primary bag into a Wide-Mouth HDPE Drum (secondary containment).

    • Label as "Solid Waste: Halogenated Organics with Sulfur." [1]

  • Liquid Waste (Mother Liquors/Solutions):

    • Select a High-Density Polyethylene (HDPE) or Glass carboy.[1]

    • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the carboy.

    • Segregation: Pour into the "Halogenated Organic Solvents" stream.

    • pH Check: If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate before adding to organic solvent waste, unless your facility allows acidic organic waste (consult local EHS).

Phase 3: Labeling (RCRA/EPA Compliance)

Attach a hazardous waste tag with the following constituents listed by volume/weight:

  • [Solvent Name] (e.g., Dichloromethane) - XX%[1]

  • 5-Fluoro-2-(methylthio)benzoic acid - <5%[1]

  • Hazard Checkboxes: [x] Irritant [x] Toxic [x] Halogenated

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this specific fluorinated thio-acid.

DisposalLogic Start Waste: 5-Fluoro-2-(methylthio)benzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath Bagging Double Bag (PE) (Odor Containment) SolidPath->Bagging HalogenCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->HalogenCheck AddHalo Add to HALOGENATED Organic Waste Carboy HalogenCheck->AddHalo Yes AddNonHalo Add to HALOGENATED Organic Waste Carboy HalogenCheck->AddNonHalo No Note *NOTE: Even if solvent is non-halogenated, the solute (Fluorine) dictates the Halogenated stream. AddNonHalo->Note Bin Solid Waste Bin (Label: Halogenated/Sulfur) Bagging->Bin

Figure 1: Decision matrix for segregating fluorinated thio-acid waste. Note that the presence of Fluorine mandates the "Halogenated" stream regardless of the solvent used.[1]

Emergency Response (Spill Protocol)

In the event of a benchtop spill of 5-Fluoro-2-(methylthio)benzoic acid:

  • Isolate: Alert nearby personnel. The dust may be irritating to the respiratory tract (H335).

  • PPE: Don Nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or half-mask respirator.[1]

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely.[1] Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.[1]

    • Liquid Spill: Absorb with vermiculite or clay-based absorbent pads.[1] Do not use bleach to clean the surface immediately, as it may oxidize the thioether residue and cause fumes.[1] Use simple soap and water or an ethanol wipe for final cleaning.[1]

  • Disposal: Place all spill debris into the Solid Halogenated Waste bin.

References

  • United States Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Codes & Lists (F-Codes for Halogenated Solvents). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: Fluorinated Benzoic Acid Derivatives. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Fluoro-2-(methylthio)benzoic acid

Executive Summary & Chemical Context This guide defines the operational safety architecture for handling 5-Fluoro-2-(methylthio)benzoic acid . While standard Safety Data Sheets (SDS) classify this compound primarily as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide defines the operational safety architecture for handling 5-Fluoro-2-(methylthio)benzoic acid . While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant, its specific structural motifs—a fluorinated aromatic ring coupled with a thioether (sulfide) and a carboxylic acid—dictate a more nuanced handling protocol than generic organic acids.

Why this specific protocol matters:

  • Thioether Moiety (-SMe): Sulfides are prone to oxidation. Inadvertent mixing with strong oxidizers in waste streams can trigger exothermic runaway reactions. Furthermore, while not always classified as "Stench" agents, thioethers possess high olfactory permeation potential, requiring specific glove protocols to prevent lingering contamination.

  • Fluorine Substitution: Increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogues.

  • Acidic Function: Generates fine, electrostatic dust that is a potent respiratory irritant.

Hazard Identification & Risk Assessment

The following data synthesizes GHS classifications with practical laboratory risk assessments.

Hazard ClassH-CodeRisk DescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Acidic dust reacts with sweat/moisture on skin to cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][3]Micro-particles can cause corneal abrasion and chemical burns.
STOT - SE H335 May cause respiratory irritation.[1][2][3]Inhalation of dust triggers coughing/inflammation. Zero-tolerance for open-bench weighing.
Reactivity N/ASulfide oxidation susceptibility.CRITICAL: Do not dispose of in "Oxidizing Waste" containers (e.g., with nitric acid or peroxides).

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following PPE system is designed to create a self-validating barrier against both particulate exposure and olfactory contamination.

PPE CategorySpecificationRationale (Causality)
Hand Protection Double-Gloving Strategy: 1. Inner: 4-mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile (Long Cuff)Thioethers can permeate thin nitrile over time. The air gap between layers traps permeating molecules, preventing them from binding to skin proteins (which causes lasting smell).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are inadequate for fine powders. Goggles seal the ocular area against airborne dust drift.
Respiratory Engineering Control Primary: Fume Hood.Secondary (if hood unavailable): N95 or P100 Respirator.The primary goal is to prevent dust generation. If weighing outside a hood is unavoidable, a fit-tested respirator is mandatory to block H335 effects.
Body Defense Tyvek® Lab Coat or Apron (over cotton coat)Cotton weaves trap dust. A non-woven polymer layer (Tyvek) prevents the "dusting" of personal clothing.

Operational Protocol: Step-by-Step

Phase A: Storage & Logistics
  • Temperature: Store at 2-8°C (Refrigerated). The thioether group is susceptible to slow oxidation at room temperature.

  • Container: Keep under inert atmosphere (Argon/Nitrogen) if possible. Ensure the cap is sealed with Parafilm to prevent moisture ingress (hydrolysis risk) and odor leakage.

Phase B: Weighing & Transfer (The Critical Step)
  • Location: All weighing MUST occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Fluorinated organic acids often carry high static charges. Use an ionizing bar or anti-static gun on the spatula and weighing boat before transfer. This prevents the powder from "jumping" and creating an aerosol cloud.

  • Technique:

    • Don double gloves and goggles.

    • Place the receiving vessel (flask) inside the hood.

    • Open the stock container only inside the hood.

    • Transfer solid using a clean, dry spatula.

    • Self-Validating Step: Wipe the threads of the stock bottle with a Kimwipe dampened with ethanol before recapping. This ensures no granules compromise the seal.

Phase C: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. The dissolution is generally endothermic, but rapid addition can displace air, puffing dust out of the flask.

  • Inertion: Purge the reaction vessel with Nitrogen/Argon immediately. This protects the methylthio group from atmospheric oxidation to sulfoxides (S=O).

Waste Disposal & Deactivation

  • Segregation: Isolate this waste stream. Label clearly as "Non-Halogenated Organic + Sulfides" (or Halogenated if your solvent is DCM/Chloroform).

  • Incompatibility Alert: NEVER pour waste containing this compound into a container holding oxidizers (Chromic acid, Permanganates, Peroxides). The oxidation of the sulfide is exothermic and can over-pressurize waste drums.

  • Spill Cleanup:

    • Cover spill with solid sodium bicarbonate (neutralizes the acid).

    • Wipe up with absorbent pads.

    • Clean surface with 10% bleach solution (oxidizes residual sulfide to non-smelly sulfoxide/sulfone) followed immediately by water to remove the bleach.

Visual Workflow (Decision Tree)

The following diagram outlines the logical flow for handling 5-Fluoro-2-(methylthio)benzoic acid, including decision points for spills and waste segregation.

G Start START: Retrieve 5-Fluoro-2-(methylthio)benzoic acid (Stored at 2-8°C) PPE_Check PPE Check: Double Nitrile Gloves + Goggles + Lab Coat Start->PPE_Check Hood_Check Is Fume Hood Available? PPE_Check->Hood_Check Hood_Yes Proceed to Weighing Hood_Check->Hood_Yes Yes Hood_No STOP: Require N95/P100 & Powder Enclosure Hood_Check->Hood_No No Handling Handling/Weighing: Use Anti-Static Gun Avoid Dust Generation Hood_Yes->Handling Hood_No->Hood_Yes Equipped Spill_Check Spill Occurred? Handling->Spill_Check Spill_Action Spill Response: 1. Neutralize (NaHCO3) 2. Bleach Wipe (De-odorize) 3. Water Rinse Spill_Check->Spill_Action Yes Reaction Reaction Setup: Purge with N2/Ar (Protect Thioether) Spill_Check->Reaction No Disposal Disposal: Segregate from Oxidizers Label: 'Organic Acid + Sulfide' Spill_Action->Disposal Reaction->Disposal

Figure 1: Operational decision tree for handling 5-Fluoro-2-(methylthio)benzoic acid, emphasizing containment and correct disposal paths.

References

  • AOBChem. (n.d.).[4] Safety Data Sheet: 5-Fluoro-2-(methylthio)benzoic acid. Retrieved January 29, 2026, from [Link]

Sources

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